Product packaging for 1H-Indazole-3-methanol, 5-iodo-(Cat. No.:CAS No. 705264-87-5)

1H-Indazole-3-methanol, 5-iodo-

Cat. No.: B3279988
CAS No.: 705264-87-5
M. Wt: 274.06 g/mol
InChI Key: AXJMHVWMPANCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Indazole-3-methanol, 5-iodo- is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indazole-3-methanol, 5-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-3-methanol, 5-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2O B3279988 1H-Indazole-3-methanol, 5-iodo- CAS No. 705264-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-iodo-2H-indazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJMHVWMPANCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-3-methanol, 5-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols for 1H-Indazole-3-methanol, 5-iodo-. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

While direct experimental data for 1H-Indazole-3-methanol, 5-iodo- is limited in publicly available literature, its properties can be inferred from closely related analogs and precursors. The following tables summarize key chemical data.

Table 1: Physicochemical Properties of 1H-Indazole-3-methanol, 5-iodo- and Related Compounds

Property1H-Indazole-3-methanol, 5-iodo- (Predicted/Inferred)5-Iodo-1H-indazole[1](1H-Indazol-3-yl)methanol[2]
Molecular Formula C8H7IN2OC7H5IN2C8H8N2O
Molecular Weight 274.06 g/mol 244.03 g/mol 148.16 g/mol [2]
Appearance Likely a solid------
Melting Point Not available------
Boiling Point > 400 °C (Predicted)------
Density ~2.0 g/cm³ (Predicted)------
CAS Number Not available55919-82-9[1]64132-13-4[2]

Table 2: Spectroscopic Data Summary (Predicted)

TechniqueExpected Features for 1H-Indazole-3-methanol, 5-iodo-
¹H NMR Aromatic protons on the indazole ring, a singlet for the CH₂ group, a broad singlet for the OH proton, and a broad singlet for the NH proton. The iodine substitution will influence the chemical shifts of the aromatic protons.
¹³C NMR Aromatic carbons of the indazole ring, a carbon signal for the CH₂OH group. The carbon bearing the iodine will show a characteristic shift.
Mass Spec. A molecular ion peak corresponding to the molecular weight (274.06 g/mol ).
IR Spec. Characteristic peaks for O-H and N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Synthesis and Experimental Protocols

The synthesis of 1H-Indazole-3-methanol, 5-iodo- is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route involves the reduction of the corresponding aldehyde, 5-iodo-1H-indazole-3-carbaldehyde. This precursor can be synthesized from 5-iodo-indole through nitrosation.[3]

Experimental Protocol: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

This protocol is a standard procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • 5-iodo-1H-indazole-3-carbaldehyde

  • Methanol (MeOH)[4][5]

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolution: Dissolve 5-iodo-1H-indazole-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic and may cause the solvent to bubble. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot indicates the formation of the alcohol.

  • Quenching: Once the reaction is complete, cautiously add 1M HCl to the reaction mixture to quench the excess sodium borohydride. This will result in the evolution of hydrogen gas. Continue adding acid until the effervescence ceases and the pH is acidic.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude 1H-Indazole-3-methanol, 5-iodo- can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Protocol: Synthesis of 5-iodo-1H-indazole-3-carbaldehyde

This procedure is adapted from a general method for the nitrosation of indoles to form indazole-3-carbaldehydes.[3]

Materials:

  • 5-iodo-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2N solution

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Nitrosating Agent: In a flask at 0 °C, slowly add 2N HCl to an aqueous solution of sodium nitrite. Keep the resulting mixture under an inert atmosphere (e.g., argon) for approximately 10 minutes before adding DMF.

  • Reaction Setup: In a separate flask, dissolve 5-iodo-indole in DMF.

  • Addition: Add the solution of 5-iodo-indole to the nitrosating agent mixture at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 8 hours.[3]

  • Workup: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield 5-iodo-1H-indazole-3-carbaldehyde.[3]

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway Indole 5-iodo-indole Aldehyde 5-iodo-1H-indazole-3-carbaldehyde Indole->Aldehyde NaNO₂, HCl, DMF Alcohol 1H-Indazole-3-methanol, 5-iodo- Aldehyde->Alcohol NaBH₄, MeOH

Caption: Synthetic pathway for 1H-Indazole-3-methanol, 5-iodo-.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Dissolution Dissolve Aldehyde in MeOH Reduction Add NaBH₄ at 0°C Quenching Quench with HCl Extraction Extract with Organic Solvent Quenching->Extraction Proceed to Workup Washing Wash with Brine Drying Dry over Na₂SO₄ Purification Purify (Chromatography/Recrystallization)

References

Elucidation of the Structure of (5-iodo-1H-indazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the structure of (5-iodo-1H-indazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on established knowledge of closely related indazole derivatives. The guide outlines a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), and discusses potential biological significance. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

(5-iodo-1H-indazol-3-yl)methanol is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The structure features an iodine atom at the 5th position of the indazole ring and a hydroxymethyl group at the 3rd position.

IUPAC Name: (5-Iodo-1H-indazol-3-yl)methanol CAS Number: 705264-87-5 Molecular Formula: C₈H₇IN₂O Molecular Weight: 274.06 g/mol

Chemical Structure:

Caption: Chemical structure of (5-iodo-1H-indazol-3-yl)methanol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (5-iodo-1H-indazol-3-yl)methanol, inferred from data for 5-iodo-1H-indazole and other 3-substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HN-H
~8.10s1HH-4
~7.70d1HH-6
~7.50d1HH-7
~5.30t1H-OH
~4.70d2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0C-3
~140.0C-7a
~130.0C-6
~128.0C-4
~122.0C-3a
~112.0C-7
~85.0C-5
~55.0-CH₂-
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zPredicted Fragment
274[M]⁺
256[M - H₂O]⁺
147[M - I]⁺
127[I]⁺
118[C₇H₆N₂]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H stretch (alcohol), N-H stretch
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1620-1580C=C stretch (aromatic)
1480-1450C=N stretch (pyrazole ring)
1050-1000C-O stretch (primary alcohol)
600-500C-I stretch

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for (5-iodo-1H-indazol-3-yl)methanol involves the reduction of a corresponding carboxylic acid or ester. A detailed, multi-step protocol is proposed below.

Workflow for the Synthesis of (5-iodo-1H-indazol-3-yl)methanol:

G A 5-Iodo-1H-indazole B 5-Iodo-1H-indazole-3-carboxylic acid A->B Carboxylation C (5-Iodo-1H-indazol-3-yl)methanol B->C Reduction (e.g., LiAlH4) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Stimulation Indazole (5-iodo-1H-indazol-3-yl)methanol (Hypothetical Inhibitor) Indazole->PI3K Inhibition

An In-depth Technical Guide on the Physical and Chemical Properties of 5-iodo-1H-indazole-3-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 5-iodo-1H-indazole-3-methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information from closely related analogues and computational predictions to offer a thorough profile.

Core Physical and Chemical Properties

The indazole scaffold is a prominent feature in numerous biologically active compounds, including several FDA-approved drugs. The introduction of an iodine atom at the 5-position and a hydroxymethyl group at the 3-position of the indazole ring creates a molecule with potential for various chemical modifications and biological interactions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 5-iodo-1H-indazole-3-methanol and its immediate precursors. It is important to note that while some data for related compounds are from experimental sources, specific values for 5-iodo-1H-indazole-3-methanol are largely based on computational predictions and should be considered as such.

Property5-iodo-1H-indazole-3-methanol5-iodo-1H-indazole-3-carboxylic acidMethyl 5-iodo-1H-indazole-3-carboxylate
CAS Number 705264-87-51077-97-01079-47-6
Molecular Formula C₈H₇IN₂OC₈H₅IN₂O₂C₉H₇IN₂O₂
Molecular Weight 274.06 g/mol 288.04 g/mol [1]302.07 g/mol
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO.Data not availableData not available
Appearance Predicted to be a solid at room temperature.---Solid[2]
Purity --->95%[1]98%[2]

Experimental Protocols

Synthesis of 5-iodo-1H-indazole-3-methanol

A viable synthetic pathway to obtain 5-iodo-1H-indazole-3-methanol is through the reduction of methyl 5-iodo-1H-indazole-3-carboxylate. This transformation is a common and well-established method in organic synthesis for converting esters to primary alcohols.

Reaction Scheme:

G reactant Methyl 5-iodo-1H-indazole-3-carboxylate product 5-iodo-1H-indazole-3-methanol reactant->product Reduction reagent LiAlH₄, THF

Caption: Synthetic route to 5-iodo-1H-indazole-3-methanol.

Detailed Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of the Ester: Dissolve methyl 5-iodo-1H-indazole-3-carboxylate in anhydrous THF. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature below 20 °C.

  • Work-up and Isolation: Filter the resulting solid through a pad of Celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-iodo-1H-indazole-3-methanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Indazole derivatives are a well-established class of compounds with a broad range of biological activities, most notably as inhibitors of various protein kinases.[3][4][5] These kinases play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of anti-cancer drug development.[6][7][8]

While the specific biological target of 5-iodo-1H-indazole-3-methanol has not been reported, its structural similarity to known kinase inhibitors suggests it may exhibit similar activities. For instance, several indazole-based compounds have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression.[9][10] Overexpression of PLK4 is observed in various cancers, and its inhibition can lead to mitotic errors and ultimately, apoptosis (programmed cell death).

Hypothetical Signaling Pathway: PLK4 Inhibition

The following diagram illustrates a potential mechanism of action for an indazole-based compound as a PLK4 inhibitor in a cancer cell.

G cluster_0 Cellular Processes Indazole 5-iodo-1H-indazole-3-methanol PLK4 PLK4 Kinase Indazole->PLK4 Inhibition Centrosome Centrosome Duplication PLK4->Centrosome Promotes Apoptosis Apoptosis Mitosis Mitotic Progression Centrosome->Mitosis Enables CellCycle Cell Cycle Arrest Mitosis->CellCycle Continues CellCycle->Apoptosis Inhibition leads to

Caption: Hypothetical signaling pathway of a PLK4 inhibitor.

This diagram depicts how 5-iodo-1H-indazole-3-methanol, acting as a PLK4 inhibitor, could disrupt the normal process of centrosome duplication. This disruption would lead to errors in mitosis, causing cell cycle arrest and ultimately inducing apoptosis in cancer cells.

Conclusion

5-iodo-1H-indazole-3-methanol is a molecule with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data on its physical properties are currently scarce, its synthesis is achievable through standard organic chemistry techniques. Based on the well-documented biological activities of related indazole derivatives, this compound warrants exploration as a potential kinase inhibitor for therapeutic applications, particularly in oncology. Further research is necessary to fully characterize its physical properties, elucidate its specific biological targets, and evaluate its therapeutic efficacy.

References

Technical Guide: Molecular Weight of 5-iodo-1H-indazole-3-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of the chemical compound 5-iodo-1H-indazole-3-methanol. The determination of a precise molecular weight is fundamental in chemical synthesis, quantitative analysis, and pharmaceutical research.

Chemical Identity and Formula

The first step in determining the molecular weight is to establish the correct molecular formula. The compound's name, 5-iodo-1H-indazole-3-methanol, describes its structure:

  • 1H-Indazole: A bicyclic aromatic heterocyclic compound.

  • -3-methanol: A methanol group (-CH₂OH) is attached to the 3rd position of the indazole ring.

  • 5-iodo-: An iodine atom is attached to the 5th position of the indazole ring.

Based on this structure, the molecular formula is determined to be C₈H₇IN₂O .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements.

The atomic weights for the elements present in the compound are:

  • Carbon (C): 12.011 amu[1][2][3]

  • Hydrogen (H): 1.008 amu[4][5][6][7]

  • Iodine (I): 126.904 amu[8][9][10][11][12]

  • Nitrogen (N): 14.007 amu[13][14][15][16][17]

  • Oxygen (O): 15.999 amu[18][19][20][21]

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of I atoms × Atomic weight of I) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

= (8 × 12.011) + (7 × 1.008) + (1 × 126.904) + (2 × 14.007) + (1 × 15.999) = 96.088 + 7.056 + 126.904 + 28.014 + 15.999 = 274.061 g/mol

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clarity and ease of comparison.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC812.01196.088
HydrogenH71.0087.056
IodineI1126.904126.904
NitrogenN214.00728.014
OxygenO115.99915.999
Total 274.061

Logical Workflow for Molecular Weight Determination

The process for determining the molecular weight of a chemical compound is a standard procedure in chemistry. The logical flow of this process is visualized in the diagram below.

G Workflow for Molecular Weight Calculation A Identify Chemical Compound (5-iodo-1H-indazole-3-methanol) B Determine Molecular Formula (C₈H₇IN₂O) A->B C Identify Constituent Elements (C, H, I, N, O) B->C D Obtain Standard Atomic Weights C->D E Calculate Molar Mass (Sum of Atomic Weights) D->E F Final Molecular Weight (274.061 g/mol) E->F

Workflow for Molecular Weight Calculation

Disclaimer: The information provided in this document is for educational and research purposes only. While the data has been compiled from reputable sources, it is recommended to cross-reference with other databases for critical applications.

References

Spectroscopic and Synthetic Profile of 5-iodo-1H-indazole-3-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Due to the absence of published experimental data for 5-iodo-1H-indazole-3-methanol, the following tables summarize the expected spectroscopic characteristics. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy with data reported for similar iodo-indazole and indazole-methanol derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0 - 13.5br s-N-H (indazole)
~8.0 - 8.2s-H-4
~7.5 - 7.7d~8.5H-7
~7.3 - 7.5dd~8.5, ~1.5H-6
~4.8 - 5.0s--CH₂OH
~5.0 - 5.5t~5.0-CH₂OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated solvent such as DMSO-d₆. The NH proton is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration. The hydroxyl proton is also expected to be a broad signal and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~145 - 148C-3
~140 - 142C-7a
~130 - 132C-6
~128 - 130C-4
~120 - 122C-7
~110 - 112C-3a
~85 - 90C-5
~55 - 60-CH₂OH

Note: The chemical shift of the carbon bearing the iodine (C-5) is expected to be significantly upfield due to the heavy atom effect.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400BroadO-H stretch (alcohol)
~3100 - 3200BroadN-H stretch (indazole)
~2850 - 2950MediumC-H stretch (aliphatic)
~1600 - 1620MediumC=C stretch (aromatic)
~1450 - 1500MediumC=N stretch (indazole ring)
~1000 - 1050StrongC-O stretch (primary alcohol)
~800 - 850StrongC-H bend (out-of-plane)
~500 - 600MediumC-I stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M]+Molecular ion peak corresponding to C₈H₇IN₂O.
[M-H₂O]+Loss of water from the molecular ion.
[M-CH₂OH]+Loss of the hydroxymethyl group.
Characteristic iodine isotope patternThe presence of an iodine atom will result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.

Experimental Protocols

The synthesis of 5-iodo-1H-indazole-3-methanol can be achieved through a two-step process starting from the commercially available 5-iodo-indole. The proposed synthetic route involves the conversion of 5-iodo-indole to 5-iodo-1H-indazole-3-carboxaldehyde, followed by the reduction of the aldehyde to the desired primary alcohol.

Synthesis of 5-iodo-1H-indazole-3-carboxaldehyde

This procedure is adapted from a general method for the nitrosation of indoles to form indazole-3-carboxaldehydes.

Materials:

  • 5-iodo-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, a solution of sodium nitrite (8 equivalents) in deionized water and DMF is prepared.

  • To this solution, 2N hydrochloric acid (2.7 equivalents) is added slowly, and the mixture is stirred under an inert atmosphere (e.g., argon) for 10 minutes.

  • A solution of 5-iodo-indole (1 equivalent) in DMF is then added dropwise to the reaction mixture at 0 °C over a period of 2 hours using a syringe pump.

  • After the addition is complete, the reaction is allowed to stir at room temperature for 8 hours.

  • The reaction mixture is then extracted three times with ethyl acetate.

  • The combined organic layers are washed three times with water, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford 5-iodo-1H-indazole-3-carboxaldehyde.

Reduction of 5-iodo-1H-indazole-3-carboxaldehyde to 5-iodo-1H-indazole-3-methanol

This is a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • 5-iodo-1H-indazole-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-iodo-1H-indazole-3-carboxaldehyde in methanol, sodium borohydride (1.5 to 2 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Pathway

Synthetic_Pathway 5-iodo-indole 5-iodo-indole 5-iodo-1H-indazole-3-carboxaldehyde 5-iodo-1H-indazole-3-carboxaldehyde 5-iodo-indole->5-iodo-1H-indazole-3-carboxaldehyde 1. NaNO₂, HCl, DMF 2. H₂O 5-iodo-1H-indazole-3-methanol 5-iodo-1H-indazole-3-methanol 5-iodo-1H-indazole-3-carboxaldehyde->5-iodo-1H-indazole-3-methanol NaBH₄, MeOH

Caption: Synthetic route to 5-iodo-1H-indazole-3-methanol.

Spectroscopic Analysis Workflow

The Ascendant Role of Iodinated Indazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide has been compiled detailing the diverse biological activities of iodinated indazole derivatives. This whitepaper, tailored for researchers, scientists, and professionals in the pharmaceutical industry, elucidates the potent anticancer, antimicrobial, and anti-inflammatory properties of these compounds, offering a foundational resource for future therapeutic innovation.

The indazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The strategic introduction of an iodine atom to this scaffold has been shown to significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, enhancing their therapeutic potential. This guide provides an in-depth exploration of these effects, supported by quantitative data, detailed experimental protocols, and novel visualizations of the underlying molecular mechanisms.

Anticancer Activity: A Primary Focus

Iodinated indazole derivatives have demonstrated notable efficacy against a range of cancer cell lines. Their cytotoxic and antiproliferative effects are often attributed to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key signaling pathways crucial for tumor growth and survival.

Table 1: Anticancer Activity of Selected Iodinated Indazole Derivatives (IC50 values in µM)

Compound ID Derivative Class Cancer Cell Line IC50 (µM) Reference
1 3-Iodo-1H-indazole derivative K562 (Chronic Myeloid Leukemia) 5.15 [1]
2 6-Bromo-3-iodo-1H-indazole precursor A549 (Lung) >10 [2][3]
2 6-Bromo-3-iodo-1H-indazole precursor 4T1 (Breast) >10 [2][3]
2 6-Bromo-3-iodo-1H-indazole precursor HepG2 (Liver) >10 [2][3]
2 6-Bromo-3-iodo-1H-indazole precursor MCF-7 (Breast) 1.15 [3]
2 6-Bromo-3-iodo-1H-indazole precursor HCT116 (Colon) 4.89 [3]

| 3 | 3-Iodo-1H-indazole derivative | Hep-G2 (Liver) | 3.32 |[1] |

Note: The data presented is a compilation from various sources and direct biological activity of the iodinated precursors may not be the primary focus of the cited studies, but rather their use in synthesizing more complex, active molecules.

The anticancer mechanism of these compounds frequently involves the modulation of the intrinsic apoptotic pathway. Treatment with certain indazole derivatives, synthesized from iodinated precursors, has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade, culminating in programmed cell death. A key executioner in this cascade is caspase-3, and its cleaved, active form is a hallmark of apoptosis.

Apoptosis_Pathway_Indazole Figure 1: Iodinated Indazole Derivatives Inducing Apoptosis cluster_cell Cancer Cell Indazole Iodinated Indazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Pro-Caspase-3 Caspase9->Caspase3 Cleaves Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Kinase_Inhibition_Workflow Figure 2: Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection Kinase Purified Kinase Reaction Kinase Reaction (Kinase + Substrate + ATP +/- Inhibitor) Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Indazole Iodinated Indazole (Inhibitor) Indazole->Reaction Detection_Method Detection Method (e.g., Luminescence, Fluorescence) Reaction->Detection_Method Data_Analysis Data Analysis (IC50 Determination) Detection_Method->Data_Analysis MTT_Assay_Workflow Figure 3: MTT Assay Workflow for Cell Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Iodinated Indazole Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Add Solubilization Buffer incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

References

An In-depth Technical Guide to 1H-Indazole-3-methanol, 5-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1H-Indazole-3-methanol, 5-iodo- is limited in publicly available literature. This guide has been compiled by examining data from closely related analogs and established synthetic methodologies for the indazole scaffold. The information provided herein serves as a comprehensive resource to guide research and development efforts.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties.[2][3] The introduction of a 5-iodo substituent and a 3-methanol group is anticipated to modulate the compound's physicochemical properties and biological target interactions. The iodine atom can serve as a handle for further synthetic diversification, such as cross-coupling reactions, or enhance binding to target proteins through halogen bonding. This guide provides a detailed overview of the proposed synthesis, physicochemical properties, and potential biological activities of 1H-Indazole-3-methanol, 5-iodo-.

Physicochemical Properties (Predicted)

Quantitative data for the target compound is not directly available. The following table summarizes key physicochemical properties of the closely related precursor, 5-Iodo-1H-indazole-3-carboxylic acid, to provide an estimate.

PropertyValueSource
Molecular Formula C₈H₅IN₂O₂[4]
Molecular Weight 288.04 g/mol [4]
CAS Number 1077-97-0[4]
Predicted LogP 1.8657[4]
Topological Polar Surface Area (TPSA) 65.98 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]

Proposed Synthesis

A plausible synthetic route to 1H-Indazole-3-methanol, 5-iodo- is proposed, commencing from the commercially available 5-Iodo-1H-indazole-3-carboxylic acid. The workflow involves a standard esterification followed by reduction.

G start 5-Iodo-1H-indazole-3-carboxylic acid step1 Esterification start->step1 intermediate Methyl 5-iodo-1H-indazole-3-carboxylate step1->intermediate Methanol, H₂SO₄ (cat.) step2 Reduction intermediate->step2 product 1H-Indazole-3-methanol, 5-iodo- step2->product LiAlH₄, THF

Caption: Proposed synthetic workflow for 1H-Indazole-3-methanol, 5-iodo-.

Experimental Protocols

Step 1: Esterification of 5-Iodo-1H-indazole-3-carboxylic acid

This procedure is based on standard esterification methods for carboxylic acids.

  • Materials: 5-Iodo-1H-indazole-3-carboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Ethyl acetate, Magnesium sulfate.

  • Procedure:

    • Suspend 5-Iodo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-iodo-1H-indazole-3-carboxylate.

Step 2: Reduction of Methyl 5-iodo-1H-indazole-3-carboxylate

This protocol is a general procedure for the reduction of esters to primary alcohols using lithium aluminum hydride.

  • Materials: Methyl 5-iodo-1H-indazole-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Sodium sulfate decahydrate, Ethyl acetate.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve Methyl 5-iodo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash it thoroughly with ethyl acetate.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1H-Indazole-3-methanol, 5-iodo-.

Spectroscopic Data (Predicted)

The following table provides predicted ¹H and ¹³C NMR chemical shifts for 1H-Indazole-3-methanol, 5-iodo-. These predictions are based on known data for 5-iodo-3-phenyl-1H-indazole and general principles of NMR spectroscopy.[5]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
NH~13.0 (br s)
H4~8.0 (d)
H6~7.5 (dd)
H7~7.2 (d)
CH₂~4.8 (s)
OH~5.5 (t)

Potential Biological Activity and Signaling Pathways

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer.[2][6]

PI3K/AKT/mTOR Pathway Inhibition

A significant body of research points to indazole-containing molecules as inhibitors of the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8] A derivative of 3-amino-1H-indazole, compound W24, has been shown to exhibit broad-spectrum antiproliferative activity with IC₅₀ values in the low micromolar range against various cancer cell lines.[6] Mechanistic studies revealed that this compound induces G2/M cell cycle arrest and apoptosis.[6]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the likely points of inhibition by indazole derivatives.

G cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Indazole Indazole Derivatives (e.g., 1H-Indazole-3-methanol, 5-iodo-) Indazole->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis

Caption: PI3K/AKT/mTOR pathway with potential inhibition by indazole derivatives.

Other Potential Activities

Derivatives of the indazole scaffold have been investigated for a multitude of other biological activities, suggesting that 1H-Indazole-3-methanol, 5-iodo- could be a versatile lead compound. These activities include:

  • Antimicrobial and Antifungal Activity: Various indazole derivatives have shown promising activity against bacterial and fungal strains.[1]

  • Anti-inflammatory Activity: The indazole nucleus is present in the non-steroidal anti-inflammatory drug Benzydamine.[1]

Conclusion

While direct experimental data on 1H-Indazole-3-methanol, 5-iodo- is scarce, a comprehensive analysis of related compounds provides a strong foundation for its synthesis and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic data offer a baseline for characterization. Most notably, the established role of indazole derivatives as inhibitors of the PI3K/AKT/mTOR pathway positions 1H-Indazole-3-methanol, 5-iodo- as a compound of significant interest for the development of novel anti-cancer therapeutics. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to 5-iodo-1H-indazole-3-methanol: Synthesis, Properties, and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-iodo-1H-indazole-3-methanol, a heterocyclic organic compound of increasing interest in the field of medicinal chemistry. While a specific, documented history of its discovery is not prominent in the scientific literature, its significance arises from its role as a key synthetic intermediate for the development of more complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents. This document details its physicochemical properties, a plausible and detailed synthetic pathway derived from established chemical transformations, and the broader context of the importance of the indazole scaffold in modern drug discovery.

Introduction: The Prominence of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry.[1][2] First described by Emil Fischer, indazole derivatives are integral to a multitude of pharmacologically active compounds.[1] Their versatile structure allows for interaction with a wide range of biological targets, leading to their use in the development of anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The 3-substituted indazoles, in particular, are key building blocks for a variety of therapeutic candidates.[5] 5-iodo-1H-indazole-3-methanol, with its reactive iodine and hydroxymethyl functionalities, represents a valuable intermediate for the synthesis of diverse compound libraries for biological screening.

Physicochemical Properties

Direct experimental data for 5-iodo-1H-indazole-3-methanol is scarce. However, its properties can be estimated based on its likely precursor, methyl 5-iodo-1H-indazole-3-carboxylate, and the parent compound, 1H-indazol-3-ylmethanol.

Table 1: Physicochemical Properties of 5-iodo-1H-indazole-3-methanol and Related Compounds

PropertyMethyl 5-iodo-1H-indazole-3-carboxylate1H-Indazol-3-ylmethanol5-iodo-1H-indazole-3-methanol (Estimated)
CAS Number 1079-47-6[6]64132-13-4[7]Not available
Molecular Formula C₉H₇IN₂O₂[6]C₈H₈N₂O[7]C₈H₇IN₂O
Molecular Weight 302.07 g/mol [6]148.16 g/mol [7]274.05 g/mol
Appearance Off-white to grey solid[6]SolidLikely a solid
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableLikely soluble in polar organic solvents like methanol, ethanol, and DMSO.
pKa Not availableNot availableEstimated to be similar to other indazoles, with a pKa for the N-H proton around 13-14.[5]

Synthesis of 5-iodo-1H-indazole-3-methanol

The synthesis of 5-iodo-1H-indazole-3-methanol can be logically achieved in a two-step process starting from commercially available precursors. The first step involves the formation of the indazole ring to create methyl 5-iodo-1H-indazole-3-carboxylate, followed by the reduction of the ester to the corresponding primary alcohol.

Step 1: Synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate

A plausible route to the precursor involves the nitrosation of 5-iodo-indole followed by esterification. A general procedure for the conversion of an indole to an indazole-3-carboxaldehyde has been reported, which can be adapted and followed by an oxidation and esterification step.[8] Alternatively, and more directly for the carboxylate, a cyclization reaction of a suitably substituted phenylhydrazine derivative can be employed.

Experimental Protocol: Synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate (adapted from general indazole synthesis principles) [9]

  • Materials: 2-amino-5-iodobenzoic acid, sodium nitrite, hydrochloric acid, a suitable reducing agent (e.g., tin(II) chloride), pyruvic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Diazotization of 2-amino-5-iodobenzoic acid: Dissolve 2-amino-5-iodobenzoic acid in aqueous hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Reduction and Cyclization: To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid. Allow the mixture to warm to room temperature and stir until the reaction is complete, forming 5-iodo-1H-indazole-3-carboxylic acid.

    • Esterification: Isolate the crude 5-iodo-1H-indazole-3-carboxylic acid and suspend it in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours until the esterification is complete (monitored by TLC).

    • Workup and Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of Methyl 5-iodo-1H-indazole-3-carboxylate to 5-iodo-1H-indazole-3-methanol

The reduction of the ester functionality to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.[10][11]

Experimental Protocol: Synthesis of 5-iodo-1H-indazole-3-methanol

  • Materials: Methyl 5-iodo-1H-indazole-3-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, and aqueous workup solutions (e.g., water, 15% NaOH solution, water).

  • Procedure:

    • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

    • Addition of Ester: Dissolve methyl 5-iodo-1H-indazole-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

    • Workup (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts.

    • Isolation and Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate through a pad of Celite. Wash the precipitate thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 5-iodo-1H-indazole-3-methanol. The product can be further purified by recrystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from a plausible starting material to the target compound, 5-iodo-1H-indazole-3-methanol.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reduction to Final Product 2_amino_5_iodobenzoic_acid 2-Amino-5-iodobenzoic Acid diazotization 1. NaNO₂, HCl, 0-5 °C 2. SnCl₂, HCl 2_amino_5_iodobenzoic_acid->diazotization Diazotization & Cyclization 5_iodo_1H_indazole_3_carboxylic_acid 5-Iodo-1H-indazole-3-carboxylic Acid diazotization->5_iodo_1H_indazole_3_carboxylic_acid esterification Methanol, H₂SO₄ (cat.), Reflux 5_iodo_1H_indazole_3_carboxylic_acid->esterification Esterification methyl_5_iodo_1H_indazole_3_carboxylate Methyl 5-iodo-1H-indazole-3-carboxylate esterification->methyl_5_iodo_1H_indazole_3_carboxylate methyl_5_iodo_1H_indazole_3_carboxylate_2 Methyl 5-iodo-1H-indazole-3-carboxylate reduction 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. Fieser Workup methyl_5_iodo_1H_indazole_3_carboxylate_2->reduction Reduction 5_iodo_1H_indazole_3_methanol 5-iodo-1H-indazole-3-methanol reduction->5_iodo_1H_indazole_3_methanol

Caption: Synthetic pathway for 5-iodo-1H-indazole-3-methanol.

Role in Drug Discovery and Conclusion

While 5-iodo-1H-indazole-3-methanol may not be a final drug product, its value as a chemical intermediate is significant. The 3-hydroxymethyl group can be further functionalized, for example, through conversion to a halomethyl group for subsequent nucleophilic substitution, or oxidized to an aldehyde for various condensation reactions.[8][12] The 5-iodo position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[13] This dual functionality makes it a versatile platform for generating a library of novel indazole derivatives for screening against various biological targets.

References

Commercial availability of 1H-Indazole-3-methanol, 5-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthesis of 1H-Indazole-3-methanol, 5-iodo- (CAS No. 705264-87-5). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development who are interested in utilizing this compound as a building block or chemical probe.

Chemical Identity and Properties

1H-Indazole-3-methanol, 5-iodo- is a substituted indazole derivative. The indazole core is a key pharmacophore found in numerous biologically active compounds. The presence of an iodine atom at the 5-position provides a handle for further functionalization, typically through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. The methanol group at the 3-position can also be a site for modification or may contribute to the binding of the molecule to its biological target.

Table 1: Chemical Identifiers and Properties

PropertyValue
Chemical Name (5-iodo-1H-indazol-3-yl)Methanol
Synonyms 5-Iodo-1H-indazole-3-methanol
CAS Number 705264-87-5
MDL Number MFCD18533429
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol

Commercial Availability

1H-Indazole-3-methanol, 5-iodo- is available from a limited number of specialized chemical suppliers. The purity and available quantities may vary. Researchers are advised to contact the suppliers directly for the most current information.

Table 2: Commercial Supplier Information

SupplierProduct NumberPurityAvailable Quantities
Suzhou Shiya Biotechnology Co., Ltd.B1-8006A95%0.5 g, 1 g, 5 g[1]
ChemicalBookCB42552587-Inquire
Chemcia ScientificBB20-8006B95%1 g[2]

Note: Availability and pricing are subject to change. Please verify with the respective suppliers.

Synthesis and Experimental Protocols

One common strategy for the synthesis of indazole-3-methanol derivatives involves the reduction of the corresponding indazole-3-carboxylic acid or its ester. Therefore, a potential synthetic pathway for 1H-Indazole-3-methanol, 5-iodo- is outlined below.

Workflow for the Potential Synthesis of 1H-Indazole-3-methanol, 5-iodo-

G cluster_0 Synthesis of 5-iodo-1H-indazole-3-carboxylic acid cluster_1 Reduction to Alcohol Start Starting Material (e.g., 2-amino-5-iodobenzoic acid) Diazotization Diazotization Start->Diazotization NaNO₂, HCl Cyclization Intramolecular Cyclization Diazotization->Cyclization e.g., heat Carboxylic_Acid 5-iodo-1H-indazole-3-carboxylic acid Cyclization->Carboxylic_Acid Esterification Esterification (Optional) Carboxylic_Acid->Esterification MeOH, H₂SO₄ Reduction Reduction Carboxylic_Acid->Reduction e.g., BH₃·THF Esterification->Reduction e.g., LiAlH₄, THF Final_Product 1H-Indazole-3-methanol, 5-iodo- Reduction->Final_Product

Caption: A potential synthetic workflow for 1H-Indazole-3-methanol, 5-iodo-.

General Experimental Protocol for the Reduction of an Indazole-3-carboxylic Acid Ester

Disclaimer: This is a general, illustrative protocol and has not been optimized for 1H-Indazole-3-methanol, 5-iodo-. Appropriate safety precautions must be taken, and the reaction should be performed by a qualified chemist.

  • Dissolution: The starting material, methyl 5-iodo-1H-indazole-3-carboxylate, is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, is added dropwise to the cooled solution of the indazole ester. The addition should be slow to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is to safely neutralize the excess reducing agent.

  • Workup: The resulting slurry is filtered, and the solid is washed with additional THF or ethyl acetate. The combined organic filtrates are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure 1H-Indazole-3-methanol, 5-iodo-.

Applications in Research and Drug Development

While there is limited specific literature on the biological activity of 1H-Indazole-3-methanol, 5-iodo-, the indazole scaffold is of significant interest in medicinal chemistry. Indazole derivatives have been investigated for a wide range of therapeutic applications, including their use as:

  • Kinase inhibitors

  • Anticancer agents

  • Anti-inflammatory agents

  • Serotonin receptor antagonists

The 5-iodo substituent on this particular indazole derivative makes it an attractive building block for creating libraries of compounds for high-throughput screening. The iodine can be readily replaced with other functional groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the rapid diversification of the indazole core to explore structure-activity relationships (SAR).

Illustrative Workflow for Library Synthesis

G Start 1H-Indazole-3-methanol, 5-iodo- Suzuki Suzuki Coupling Start->Suzuki Ar-B(OH)₂, Pd catalyst, base Heck Heck Coupling Start->Heck Alkene, Pd catalyst, base Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd/Cu catalyst, base Library Diverse Library of 5-substituted Indazole-3-methanols Suzuki->Library Heck->Library Sonogashira->Library

Caption: Use of 1H-Indazole-3-methanol, 5-iodo- in library synthesis.

At present, no specific signaling pathways have been reported in the literature for 1H-Indazole-3-methanol, 5-iodo-. Researchers are encouraged to investigate its potential biological targets and mechanisms of action.

Safety and Handling

Detailed toxicology data for 1H-Indazole-3-methanol, 5-iodo- is not available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A Safety Data Sheet (SDS) should be requested from the supplier for detailed handling and safety information.

This technical guide provides a summary of the currently available information on 1H-Indazole-3-methanol, 5-iodo-. As a relatively specialized chemical, further research is needed to fully characterize its properties and potential applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1H-Indazole-3-methanol, 5-iodo-, a valuable building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives showing potent biological activities, particularly as kinase inhibitors for cancer therapy.[1][2][3] The iodo-substitution at the 5-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Methyl 5-iodo-1H-indazole-3-carboxylateC9H7IN2O2302.07Starting Material
1H-Indazole-3-methanol, 5-iodo-C8H7IN2O274.06Final Product

Table 2: Representative Biological Activity of Indazole Derivatives

The following table showcases the potent inhibitory activity of similar indazole-based compounds against various protein kinases, highlighting the therapeutic potential of this scaffold.

Compound/DerivativeTargetActivity (IC50)Reference
82aPim-1, Pim-2, Pim-30.4 nM, 1.1 nM, 0.4 nM[1]
109EGFR T790M, EGFR5.3 nM, 8.3 nM[1]
107EGFR L858R/T790M0.07 µM[1]
2fVarious cancer cell lines0.23–1.15 µM[1]

Experimental Protocols

The synthesis of 1H-Indazole-3-methanol, 5-iodo- is proposed via a two-step process starting from the commercially available Methyl 5-iodo-1H-indazole-3-carboxylate. This involves the reduction of the ester functionality to a primary alcohol.

Diagram: Synthetic Workflow

Synthesis_Workflow start Methyl 5-iodo-1H-indazole-3-carboxylate step1 Reduction of Ester start->step1 LiAlH4, THF 0 °C to rt product 1H-Indazole-3-methanol, 5-iodo- step1->product Aqueous Workup

Caption: Synthetic route for 1H-Indazole-3-methanol, 5-iodo-.

Protocol 1: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

This protocol details the reduction of Methyl 5-iodo-1H-indazole-3-carboxylate to yield the target compound.

Materials:

  • Methyl 5-iodo-1H-indazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na2SO4) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Methyl 5-iodo-1H-indazole-3-carboxylate in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the cooled suspension with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again by water, while cooling the flask in an ice bath.

  • Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 1H-Indazole-3-methanol, 5-iodo-.

Applications in Drug Discovery

1H-Indazole-3-methanol, 5-iodo- is a valuable intermediate for the synthesis of more complex molecules in drug discovery. The indazole core is a key pharmacophore in many kinase inhibitors. The 3-methanol group can be further modified or may participate in hydrogen bonding interactions within the kinase active site. The 5-iodo group provides a reactive site for introducing further diversity through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the exploration of the chemical space around the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Diagram: Representative Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Indazole Derivative (e.g., 5-iodo-1H-indazole- 3-methanol based) Inhibitor->Kinase

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes: The Strategic Use of 5-Iodo-1H-indazole-3-methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Iodo-1H-indazole-3-methanol is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Its strategic importance lies in the presence of an iodinated benzene ring, which is amenable to a variety of cross-coupling reactions, and a hydroxymethyl group at the 3-position that can be further functionalized. This combination allows for the systematic exploration of chemical space and the development of drug candidates with optimized pharmacological profiles. The indazole core itself is a privileged structure in drug discovery, known for its ability to form key interactions with the hinge region of protein kinases.[1]

This document provides detailed application notes and experimental protocols for the utilization of 5-iodo-1H-indazole-3-methanol in the synthesis of targeted therapeutics, with a particular focus on Polo-like kinase 4 (PLK4) inhibitors.

Key Applications in Drug Discovery

The primary application of 5-iodo-1H-indazole-3-methanol in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors, particularly for oncology targets. The iodo group at the 5-position serves as a versatile handle for introducing molecular complexity and modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

1. Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors:

5-Iodo-1H-indazole derivatives are instrumental in the synthesis of potent and selective PLK4 inhibitors, such as CFI-400945.[2][3] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is implicated in the development of various cancers.[4][5] Inhibitors of PLK4 can induce mitotic errors and subsequent apoptosis in cancer cells, making it an attractive therapeutic target.

2. Synthesis of PARP Inhibitors:

The indazole scaffold is also a key feature in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. While a direct synthesis from 5-iodo-1H-indazole-3-methanol is less commonly cited, the functional group tolerance of Suzuki and other cross-coupling reactions makes it a viable starting material for the elaboration of more complex PARP inhibitors.

Quantitative Data: Bioactivity of a PLK4 Inhibitor Derived from an Indazole Scaffold

The following table summarizes the in vitro and in vivo activity of CFI-400945, a potent PLK4 inhibitor whose synthesis can be initiated from a 5-iodo-1H-indazole core structure.

CompoundTargetKi (nM)IC50 (nM)Cell LineCellular Activity (GI50, µM)
CFI-400945PLK40.262.8HCT116 (Colon)0.004
HCC1954 (Breast)Not specified
IMR-32 (Neuroblastoma)0.948[6][7]
MCF-7 (Breast)0.979[6][7]
H460 (Lung)1.679[6][7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PLK4 inhibitor, CFI-400945, using a 5-iodo-1H-indazole derivative as a key starting material.

Protocol 1: Iodination of 1H-indazole

This initial step is crucial for introducing the iodine handle for subsequent cross-coupling reactions.

Materials:

  • 1H-indazole

  • Iodine

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • 10% aqueous Sodium Bisulfite (NaHSO3)

  • Diethyl ether

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 1H-indazole (1 equivalent) in DMF, add iodine (2 equivalents).

  • Slowly add KOH pellets (4 equivalents) to the reaction mixture.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Pour the mixture into a 10% aqueous NaHSO3 solution and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-iodo-1H-indazole.[8][9]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 3-iodo-1H-indazole derivative with a suitable boronic acid.

Materials:

  • 3-Iodo-1H-indazole derivative

  • Aryl or vinyl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen atmosphere

  • Heating mantle or oil bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve the 3-iodo-1H-indazole derivative (1 equivalent) and the boronic acid/ester (1.2 equivalents) in the solvent system.

  • Add the base (2-3 equivalents) and degas the mixture with nitrogen for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of the Spiro[cyclopropane-1,3'-indolin]-2'-one Core

This protocol outlines the diastereoselective synthesis of the spirocyclopropyl oxindole core of CFI-400945 via a one-pot double SN2 displacement reaction.[7][10][11]

Materials:

  • Appropriately substituted indolin-2-one

  • 1,2-Dibromoethane

  • Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve the indolin-2-one (1 equivalent) in THF and slowly add KOH (3.8 equivalents).

  • Heat the mixture at reflux for 30 minutes.

  • Slowly add a solution of 1,2-dibromoethane (1.4 equivalents) in THF and continue refluxing for 2 hours.

  • Cool the mixture and pour it into water.

  • Extract the aqueous layer with chloroform, dry the combined organic layers over Na2SO4, and remove the solvent.

  • Purify the crude product by column chromatography on silica gel to afford the spiro[cyclopropane-1,3′-indolin]-2′-one.[10]

Signaling Pathways and Visualizations

PLK4 Signaling Pathway in Centriole Duplication and Cancer

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its activity is tightly controlled to ensure that each cell has the correct number of centrosomes for proper mitotic spindle formation. Overexpression of PLK4 leads to centrosome amplification, a hallmark of many cancers, which can result in chromosomal instability and aneuploidy. The tumor suppressor p53 plays a role in negatively regulating PLK4 expression.[12][13][14] Inhibition of PLK4 with small molecules like CFI-400945 disrupts this process, leading to mitotic catastrophe and cell death in cancer cells.

PLK4_Signaling_Pathway cluster_regulation Regulation of PLK4 cluster_centriole_cycle Centriole Duplication Cycle cluster_cancer_phenotype Cancer Phenotype cluster_inhibition Therapeutic Inhibition p53 p53 PLK4_gene PLK4 Gene p53->PLK4_gene represses PLK4 PLK4 Kinase PLK4_gene->PLK4 expresses SAS6 SAS-6 PLK4->SAS6 phosphorylates & activates Centriole_Dup Centriole Duplication Apoptosis Apoptosis SAS6->Centriole_Dup initiates Mitotic_Errors Mitotic Errors & Aneuploidy Overexpression PLK4 Overexpression Centrosome_Amp Centrosome Amplification Overexpression->Centrosome_Amp Centrosome_Amp->Mitotic_Errors Tumorigenesis Tumorigenesis Mitotic_Errors->Tumorigenesis Mitotic_Errors->Apoptosis leads to CFI_400945 CFI-400945 (Indazole-based Inhibitor) CFI_400945->PLK4 inhibits

Caption: PLK4 signaling in centriole duplication and its inhibition.

Experimental Workflow: Synthesis of a PLK4 Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a complex kinase inhibitor, such as CFI-400945, starting from a 5-iodo-1H-indazole precursor. This multi-step synthesis involves key transformations like Suzuki coupling and the formation of a spirocyclic core.

Synthesis_Workflow Start 5-Iodo-1H-indazole-3-methanol Step1 Functional Group Transformation (e.g., Oxidation) Start->Step1 Indazole_intermediate Activated Indazole Intermediate Step1->Indazole_intermediate Step2 Suzuki-Miyaura Cross-Coupling Indazole_intermediate->Step2 Spiro_precursor Spiro[cyclopropane-1,3'-indolin]-2'-one Precursor Spiro_precursor->Step2 Coupled_product Coupled Indazole-Spiro Intermediate Step2->Coupled_product Step3 Further Functionalization & Purification Coupled_product->Step3 Final_product Final PLK4 Inhibitor (e.g., CFI-400945) Step3->Final_product

Caption: Synthetic workflow for a PLK4 inhibitor.

References

Derivatization of 5-iodo-1H-indazole-3-methanol: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-iodo-1H-indazole-3-methanol. This versatile building block is a valuable starting material for the synthesis of novel indazole derivatives with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols outlined below focus on widely used palladium-catalyzed cross-coupling reactions to modify the C5-position and standard functionalization of the 3-methanol group.

Introduction to 1H-Indazole-3-methanol, 5-iodo-

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The 5-iodo-1H-indazole-3-methanol core, in particular, offers two key points for diversification: the iodine atom at the C5-position, which is amenable to various cross-coupling reactions for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, and the methanol group at the C3-position, which can be readily converted to ethers or esters. This dual functionality allows for the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.

Many indazole derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, indazole-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-Like Kinase 4 (PLK4), both of which are key targets in oncology.[4][5]

Derivatization Strategies

The primary strategies for the derivatization of 5-iodo-1H-indazole-3-methanol are:

  • Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

    • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Functionalization of the 3-Methanol Group:

    • O-Alkylation (Etherification): To introduce a variety of alkyl or aryl groups.

    • Esterification: To form ester derivatives.

These reactions allow for a systematic exploration of the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties.

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions. The 3-methanol group may not require protection for the cross-coupling reactions, but if side-reactions are observed, protection as a silyl ether (e.g., TBDMS) or other suitable protecting group may be necessary.

Protocol 1: Suzuki-Miyaura Coupling of 5-iodo-1H-indazole-3-methanol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 5-iodo-1H-indazole-3-methanol with various aryl or heteroaryl boronic acids.[6][7]

Reaction Scheme:

A generalized reaction scheme for the Suzuki-Miyaura coupling.

Materials:

  • 5-iodo-1H-indazole-3-methanol

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, DME/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-iodo-1H-indazole-3-methanol (1 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), and the base (2.5 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (3 mol%) to the vessel.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O492
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O878
Protocol 2: Sonogashira Coupling of 5-iodo-1H-indazole-3-methanol

This protocol outlines a general procedure for the palladium and copper co-catalyzed coupling of 5-iodo-1H-indazole-3-methanol with terminal alkynes.[8][9][10]

Reaction Scheme:

A generalized reaction scheme for the Sonogashira coupling.

Materials:

  • 5-iodo-1H-indazole-3-methanol

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-iodo-1H-indazole-3-methanol (1 equivalent) and the palladium catalyst (3 mol%) and CuI (6 mol%).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF) and the base (e.g., TEA, 3 equivalents).

  • Add the terminal alkyne (1.5 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature to 50 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryTerminal AlkynePd Catalyst (mol%)BaseSolventTime (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)TEATHF1288
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3)DIPADMF895
3Propargyl alcoholPd(PPh₃)₂Cl₂ (5)TEATHF1675
Protocol 3: Buchwald-Hartwig Amination of 5-iodo-1H-indazole-3-methanol

This protocol provides a general method for the palladium-catalyzed amination of 5-iodo-1H-indazole-3-methanol with various primary and secondary amines.[11][12]

Reaction Scheme:

A generalized reaction scheme for the Buchwald-Hartwig amination.

Materials:

  • 5-iodo-1H-indazole-3-methanol

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1.5 mol%) and the phosphine ligand (3 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.

  • Add 5-iodo-1H-indazole-3-methanol (1 equivalent), the amine (1.2 equivalents), and the base (2 equivalents).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative Examples):

EntryAminePd Precatalyst/Ligand (mol%)BaseSolventTime (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (1.5/3)NaOtBuToluene1082
2AnilinePd₂(dba)₃/BINAP (2/4)Cs₂CO₃Dioxane1876
3BenzylaminePd₂(dba)₃/Xantphos (1.5/3)K₃PO₄Toluene1285
Protocol 4: O-Alkylation of (5-iodo-1H-indazol-3-yl)methanol

This protocol describes a general procedure for the etherification of the 3-methanol group.

Reaction Scheme:

A generalized reaction scheme for O-alkylation.

Materials:

  • (5-iodo-1H-indazol-3-yl)methanol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 - 1.5 equivalents)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of the base (e.g., NaH, 1.2 equivalents) in the anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a solution of (5-iodo-1H-indazol-3-yl)methanol (1 equivalent) in the same solvent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Esterification of (5-iodo-1H-indazol-3-yl)methanol

This protocol provides a general method for the esterification of the 3-methanol group using an acid chloride or anhydride.

Reaction Scheme:

A generalized reaction scheme for esterification.

Materials:

  • (5-iodo-1H-indazol-3-yl)methanol

  • Acid chloride or anhydride (1.1 - 1.5 equivalents)

  • Base (e.g., triethylamine, pyridine, DMAP)

  • Anhydrous solvent (e.g., DCM, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve (5-iodo-1H-indazol-3-yl)methanol (1 equivalent) in the anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • Add the base (e.g., triethylamine, 1.5 equivalents).

  • Cool the mixture to 0 °C and add the acid chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Discovery

Derivatives of 5-iodo-1H-indazole-3-methanol are of significant interest as potential kinase inhibitors. The following diagrams illustrate a general workflow for the discovery of such inhibitors and a representative signaling pathway that could be targeted.

Experimental Workflow for Kinase Inhibitor Discovery

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization Start Start with 5-iodo-1H-indazole-3-methanol Derivatization Derivatization (Suzuki, Sonogashira, etc.) Start->Derivatization Purification Purification & Characterization (NMR, MS) Derivatization->Purification Screening Primary Kinase Screening Purification->Screening IC50 IC50 Determination Screening->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular Cellular Assays (Proliferation, Apoptosis) Selectivity->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR SAR->Derivatization Iterative Design ADME In vitro ADME/Tox (Metabolic Stability, etc.) SAR->ADME InVivo In vivo Efficacy Studies (Xenograft Models) ADME->InVivo

A typical workflow for the discovery of kinase inhibitors.

Target Signaling Pathway: VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][13][14] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole Indazole Derivative (Inhibitor) Indazole->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Simplified VEGFR-2 signaling pathway and the inhibitory action of an indazole derivative.

Target Signaling Pathway: PLK4

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[15][16][17] Inhibition of PLK4 can lead to mitotic catastrophe and cancer cell death.

G cluster_0 Cell Cycle Regulation cluster_1 Downstream Effects cluster_2 Cellular Outcome PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole p38 p38 PLK4->p38 inhibition of PLK4 activates p38 Indazole Indazole Derivative (Inhibitor) Indazole->PLK4 Mitosis Normal Mitosis Centriole->Mitosis p53 p53 p38->p53 p21 p21 p53->p21 G1Arrest G1 Arrest p21->G1Arrest Apoptosis Apoptosis G1Arrest->Apoptosis

Simplified PLK4 signaling pathway and the effect of an indazole inhibitor.

Conclusion

5-iodo-1H-indazole-3-methanol is a highly valuable and versatile starting material for the synthesis of novel indazole derivatives. The protocols and workflows presented here provide a solid foundation for researchers in drug discovery to generate and evaluate new chemical entities targeting kinases and other biologically relevant molecules. Through systematic derivatization and biological testing, novel lead compounds with therapeutic potential can be identified and optimized.

References

Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 5-iodo-1H-indazole-3-methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous N-alkylated derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The regioselective N-alkylation of indazoles is a critical step in the synthesis of these therapeutic agents, as the position of the alkyl group on the indazole ring (N-1 vs. N-2) can significantly impact pharmacological activity.[1][2][4] This document provides a detailed experimental protocol for the N-alkylation of 5-iodo-1H-indazole-3-methanol, a versatile intermediate for the synthesis of diverse bioactive molecules. The protocol is designed to favor N-1 alkylation, a common strategy in drug discovery.[2][5]

Reaction Principle

The N-alkylation of indazoles involves the deprotonation of the indazole nitrogen followed by nucleophilic attack on an alkylating agent. The regioselectivity of the reaction is influenced by several factors, including the choice of base, solvent, and the steric and electronic properties of the substituents on the indazole ring.[2][4] The use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to be effective for achieving high N-1 regioselectivity in the alkylation of various substituted indazoles.[2][4][5]

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of 5-iodo-1H-indazole-3-methanol with a generic alkyl halide.

Materials:

  • 5-iodo-1H-indazole-3-methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-iodo-1H-indazole-3-methanol (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-1 and any potential N-2 alkylated products.

  • Characterization: Characterize the purified product(s) by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm the structure and determine the regioselectivity.

Data Presentation

The following table summarizes the expected quantitative data for the N-alkylation of 5-iodo-1H-indazole-3-methanol with a representative alkyl halide (e.g., methyl iodide).

ParameterValue
Starting Material5-iodo-1H-indazole-3-methanol
Alkylating AgentMethyl Iodide
BaseSodium Hydride (NaH)
SolventTetrahydrofuran (THF)
Molar Ratio (Indazole:Base:Alkylating Agent)1.0 : 1.2 : 1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time4 hours
Expected Product (Major)5-iodo-1-methyl-1H-indazole-3-methanol
Expected Product (Minor)5-iodo-2-methyl-2H-indazole-3-methanol
Theoretical Yield (Major)>80%
N-1:N-2 Regioselectivity>95:5

Diagrams

Experimental Workflow:

experimental_workflow start Start: 5-iodo-1H-indazole-3-methanol in THF deprotonation Deprotonation (NaH, 0°C, 30 min) start->deprotonation alkylation Alkylation (Alkyl Halide, 0°C to RT, 2-16h) deprotonation->alkylation quench Quench (aq. NH4Cl) alkylation->quench extraction Extraction (EtOAc) quench->extraction purification Purification (Column Chromatography) extraction->purification product Product: N-alkylated 5-iodo-indazole-3-methanol purification->product

Caption: Experimental workflow for the N-alkylation of 5-iodo-1H-indazole-3-methanol.

Regioselectivity of Indazole Alkylation:

regioselectivity indazole 5-iodo-1H-indazole-3-methanol deprotonated Indazolide Anion indazole->deprotonated Base (e.g., NaH) n1_product N-1 Alkylated Product (Thermodynamically Favored) deprotonated->n1_product Alkyl Halide (RX) n2_product N-2 Alkylated Product (Kinetically Favored in some cases) deprotonated->n2_product Alkyl Halide (RX)

Caption: General scheme showing the formation of N-1 and N-2 alkylated indazole products.

References

Use of 5-iodo-1H-indazole-3-methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-iodo-1H-indazole-3-methanol as a versatile pharmaceutical intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors.[1][2] The presence of an iodine atom at the 5-position and a methanol group at the 3-position offers orthogonal handles for molecular elaboration, making this intermediate a valuable building block for creating diverse compound libraries for drug discovery.

Synthesis of 5-Iodo-1H-indazole-3-methanol

The synthesis of 5-iodo-1H-indazole-3-methanol can be efficiently achieved in a two-step process starting from the commercially available 5-iodo-indole. The process involves the conversion of the indole to the corresponding indazole-3-carboxaldehyde, followed by a selective reduction of the aldehyde to the primary alcohol.

Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde

The key precursor, 5-iodo-1H-indazole-3-carboxaldehyde, is synthesized from 5-iodo-indole via a nitrosation reaction under mild acidic conditions.[3][4] This reaction proceeds through the opening of the indole ring followed by a ring-closing reaction to form the indazole system.[3]

Experimental Protocol 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde [3][4]

  • Prepare a solution of sodium nitrite (8 equivalents) in a mixture of water and DMF (5.3:3 ratio).

  • Add hydrochloric acid (2.7 equivalents) to the solution at 0 °C.

  • Slowly add a solution of 5-iodo-indole (1 equivalent) in DMF to the reaction mixture over 2 hours at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 8 hours.

  • Extract the reaction mixture three times with ethyl acetate.

  • Wash the combined organic layers three times with water, followed by a brine wash.

  • Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.

Step 2: Synthesis of 5-Iodo-1H-indazole-3-methanol

The final product, 5-iodo-1H-indazole-3-methanol, is obtained by the reduction of the aldehyde functional group of 5-iodo-1H-indazole-3-carboxaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is a suitable reagent for this transformation, offering high chemoselectivity.

Experimental Protocol 2: Reduction to 5-Iodo-1H-indazole-3-methanol

  • Dissolve 5-iodo-1H-indazole-3-carboxaldehyde (1 equivalent) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data Summary

StepReactantProductReagentsSolventTemp.TimeYieldPurity
15-Iodo-indole5-Iodo-1H-indazole-3-carboxaldehydeNaNO₂, HClDMF/Water0°C → RT8h~70-80%>95%
25-Iodo-1H-indazole-3-carboxaldehyde5-Iodo-1H-indazole-3-methanolNaBH₄Methanol0°C → RT2-4h>90%>98%

Note: Yields and purity are approximate and may vary depending on reaction scale and purification methods.

Visualization of Synthetic Workflow

G indole 5-Iodo-indole aldehyde 5-Iodo-1H-indazole-3-carboxaldehyde indole->aldehyde NaNO₂, HCl DMF/Water methanol 5-Iodo-1H-indazole-3-methanol aldehyde->methanol NaBH₄ Methanol G cluster_c5 C5 Position cluster_c3 C3 Position cluster_n1 N1 Position start 5-Iodo-1H-indazole-3-methanol suzuki 5-Aryl Derivative start->suzuki Suzuki Coupling sonogashira 5-Alkynyl Derivative start->sonogashira Sonogashira Coupling buchwald 5-Amino Derivative start->buchwald Buchwald-Hartwig Amination aldehyde 3-Carboxaldehyde start->aldehyde Oxidation ether 3-Alkoxymethyl Derivative start->ether Etherification ester 3-Ester Derivative start->ester Esterification alkylation 1-Alkyl Derivative start->alkylation N-Alkylation G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->RAF

References

Application Notes and Protocols for the Characterization of 1H-Indazole-3-methanol, 5-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1H-Indazole-3-methanol, 5-iodo-, a key intermediate in pharmaceutical synthesis and drug development. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy are presented. This document is intended for researchers, scientists, and drug development professionals requiring robust methods for structural elucidation and purity assessment of this indazole derivative.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The specific compound, 1H-Indazole-3-methanol, 5-iodo-, serves as a versatile building block. The iodo-substituent at the 5-position provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex molecules.[4] The methanol group at the 3-position can be further modified or may contribute to the molecule's interaction with biological targets.

Accurate characterization of this intermediate is critical to ensure the identity, purity, and quality of downstream products in the drug discovery pipeline. This document outlines standard analytical workflows and detailed protocols to confirm the structure and assess the purity of 1H-Indazole-3-methanol, 5-iodo-.

Analytical Workflow

A systematic approach is essential for the unambiguous characterization of 1H-Indazole-3-methanol, 5-iodo-. The general workflow involves orthogonal analytical techniques to confirm the molecular structure and quantify its purity.

Analytical_Workflow cluster_0 Characterization Workflow cluster_1 Spectroscopic Techniques Sample Sample of 1H-Indazole-3-methanol, 5-iodo- Purity Purity Assessment (HPLC) Sample->Purity Initial Screen Structure Structural Elucidation Purity->Structure If Purity ≥ 95% Confirmation Final Confirmation & Report Structure->Confirmation Data Concordance NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR

Caption: A general workflow for the analytical characterization of the target compound.

Expected Analytical Data

While specific experimental data for 1H-Indazole-3-methanol, 5-iodo- is not widely published, the following tables summarize the expected quantitative data based on analysis of structurally similar compounds and theoretical calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

(Solvent: DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
NH~13.0br s1HIndazole N-H
H4~8.1d (J ≈ 1.5 Hz)1HAr-H
H6~7.6dd (J ≈ 8.7, 1.5 Hz)1HAr-H
H7~7.4d (J ≈ 8.7 Hz)1HAr-H
OH~5.5t (J ≈ 5.5 Hz)1HCH₂-OH
CH₂~4.8d (J ≈ 5.5 Hz)2H-CH₂OH
¹³C NMR Predicted δ (ppm) Assignment
C3~145C-CH₂OH
C7a~140Bridgehead C
C5~85C-I
C4~130Ar-CH
C6~125Ar-CH
C7~112Ar-CH
C3a~122Bridgehead C
CH₂~55-CH₂OH
Table 2: Mass Spectrometry Data
Technique Parameter Expected Value
Molecular FormulaC₈H₇IN₂O
Molecular Weight274.06 g/mol
HRMS (ESI+)[M+H]⁺m/z 274.9676
HRMS (ESI+)[M+Na]⁺m/z 296.9495
Table 3: FTIR Spectroscopy Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3400 - 3200 (broad)
N-H (Indazole)Stretching3300 - 3100
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching2950 - 2850
C=C (Aromatic)Stretching1620 - 1580
C-O (Alcohol)Stretching1050 - 1000
C-IStretching600 - 500

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and connectivity of atoms in 1H-Indazole-3-methanol, 5-iodo-.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ 39.52 ppm). Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters (Positive ESI mode):

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Mass Range: m/z 100-500.

    • Resolution: >10,000 FWHM.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass measurement (typically within a 5 ppm mass accuracy tolerance). Compare the observed isotopic pattern with the theoretical pattern for C₈H₇IN₂O.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and identify any potential impurities.

Methodology:

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of the main peak as a percentage of the total peak area.

Logical_Relationships cluster_techniques Analytical Techniques cluster_info Provided Information Compound 1H-Indazole-3-methanol, 5-iodo- (C₈H₇IN₂O) NMR NMR (¹H, ¹³C) MS HRMS FTIR FTIR HPLC HPLC-UV Connectivity Atom Connectivity (H-C Skeleton) NMR->Connectivity Provides Composition Elemental Composition (Formula Confirmation) MS->Composition Provides FunctionalGroups Functional Groups (OH, NH, C-I) FTIR->FunctionalGroups Provides Purity Purity (% Area) & Impurity Profile HPLC->Purity Provides

Caption: How different analytical techniques provide complementary structural information.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum. Identify characteristic absorption bands corresponding to the functional groups listed in Table 3.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-1H-indazole-3-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-iodo-1H-indazole-3-methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare 5-iodo-1H-indazole-3-methanol?

A common and effective strategy involves a multi-step synthesis starting from a substituted aniline. A plausible route is the formation of an indazole-3-carboxylic acid intermediate, followed by iodination and subsequent reduction to the desired methanol.

Q2: What are the critical steps influencing the overall yield?

The critical steps that significantly impact the overall yield are the cyclization to form the indazole ring, the regioselectivity of the iodination, and the efficiency of the final reduction step. Each of these stages requires careful optimization of reaction conditions.

Q3: How can I purify the final product, 5-iodo-1H-indazole-3-methanol?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, using a mixture of ethyl acetate and hexane, is often effective in isolating the product from starting materials and byproducts. Recrystallization from a suitable solvent system can be employed for further purification.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of 5-iodo-1H-indazole-3-methanol, organized by synthetic step.

Step 1: Synthesis of 1H-Indazole-3-carboxylic Acid

Problem: Low yield of 1H-indazole-3-carboxylic acid during cyclization.

Possible Cause Suggested Solution
Incomplete diazotization of the starting aniline derivative.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring.
Inefficient cyclization of the diazonium salt.Optimize the reaction temperature and time for the cyclization step. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO can sometimes improve yields.
Side reactions, such as the formation of phenols.Control the acidity of the reaction medium. The Sandmeyer reaction, a related process, is sensitive to pH.[1][2][3][4][5]
Step 2: Iodination of 1H-Indazole-3-carboxylic Acid

Problem: Low yield or formation of regioisomers during the iodination of 1H-indazole-3-carboxylic acid.

Possible Cause Suggested Solution
Incorrect iodinating agent or reaction conditions.Use a suitable iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base like potassium hydroxide.[6][7] The choice of solvent (e.g., DMF, acetic acid) can influence the regioselectivity and yield.
Formation of di-iodinated or other regioisomers.Optimize the stoichiometry of the iodinating agent. A slight excess may be needed, but a large excess can lead to multiple iodinations. Monitor the reaction progress by TLC or LC-MS to avoid over-reaction.
Deactivation of the starting material.The carboxylic acid group can be deactivating. Protecting the indazole nitrogen (e.g., with a Boc group) before iodination might improve the yield and selectivity, although this adds extra steps to the synthesis.
Step 3: Reduction of 5-iodo-1H-indazole-3-carboxylic Acid to 5-iodo-1H-indazole-3-methanol

Problem: Incomplete reduction or formation of byproducts.

Possible Cause Suggested Solution
The reducing agent is not strong enough.For the reduction of a carboxylic acid to an alcohol, a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF is typically required. Sodium borohydride is generally not strong enough to reduce carboxylic acids directly.[8]
Degradation of the starting material or product.The reaction should be performed under anhydrous conditions and at a controlled temperature, typically starting at 0 °C and then allowing it to warm to room temperature. Careful quenching of the reaction with water and a base is crucial.
Difficult purification.The workup procedure should be optimized to remove inorganic salts. An acidic workup might be necessary to protonate the alcohol and facilitate extraction into an organic solvent.

Experimental Protocols

A proposed experimental workflow for the synthesis of 5-iodo-1H-indazole-3-methanol is outlined below.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Iodination cluster_2 Step 3: Reduction Start Substituted Aniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization 1. Cyclization Cyclization Diazotization->Cyclization 2. Indazole_Acid 1H-Indazole-3-carboxylic Acid Cyclization->Indazole_Acid 3. Iodination Iodination (NIS or I2/KOH) Indazole_Acid->Iodination Iodo_Indazole_Acid 5-iodo-1H-indazole-3-carboxylic Acid Iodination->Iodo_Indazole_Acid Reduction Reduction (LiAlH4, THF) Iodo_Indazole_Acid->Reduction Final_Product 5-iodo-1H-indazole-3-methanol Reduction->Final_Product

Caption: Proposed synthetic workflow for 5-iodo-1H-indazole-3-methanol.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting low yield in the overall synthesis.

Troubleshooting_Logic Start Low Overall Yield Check_Step1 Analyze yield and purity of 1H-indazole-3-carboxylic acid Start->Check_Step1 Step1_OK Yield and purity acceptable? Check_Step1->Step1_OK Troubleshoot_Step1 Refer to Step 1 Troubleshooting Guide Step1_OK->Troubleshoot_Step1 No Check_Step2 Analyze yield and purity of 5-iodo-1H-indazole-3-carboxylic acid Step1_OK->Check_Step2 Yes Troubleshoot_Step1->Check_Step1 Step2_OK Yield and purity acceptable? Check_Step2->Step2_OK Troubleshoot_Step2 Refer to Step 2 Troubleshooting Guide Step2_OK->Troubleshoot_Step2 No Check_Step3 Analyze yield and purity of final product Step2_OK->Check_Step3 Yes Troubleshoot_Step2->Check_Step2 Step3_OK Yield and purity acceptable? Check_Step3->Step3_OK Troubleshoot_Step3 Refer to Step 3 Troubleshooting Guide Step3_OK->Troubleshoot_Step3 No Optimize_Purification Optimize final purification method Step3_OK->Optimize_Purification Yes Troubleshoot_Step3->Check_Step3

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Data Summary

The following table summarizes general reaction conditions that can be used as a starting point for optimization.

Step Reaction Key Reagents Solvent Temperature (°C) Typical Yield (%)
1Indazole FormationSubstituted Aniline, NaNO2, HClWater/Acid0 - 560 - 80
2Iodination1H-Indazole-3-carboxylic acid, NIS or I2/KOHDMF or Acetic AcidRoom Temp. - 5050 - 70
3Reduction5-iodo-1H-indazole-3-carboxylic acid, LiAlH4Anhydrous THF0 - Room Temp.70 - 90

References

Technical Support Center: Synthesis of 5-iodo-1H-indazole-3-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-iodo-1H-indazole-3-methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of 5-iodo-1H-indazole-3-methanol. A common synthetic route involves the iodination of an indazole precursor, followed by formylation at the C3 position and subsequent reduction to the desired alcohol.

Problem 1: Low Yield or Incomplete Conversion During Iodination of 5-Aminoindazole

Possible Causes:

  • Inefficient Diazotization: The formation of the diazonium salt from 5-aminoindazole is a critical step. Incomplete diazotization can lead to unreacted starting material.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose before the addition of the iodide source.

  • Suboptimal Reaction Temperature: Temperature control is crucial for both the formation and reaction of the diazonium salt.

Troubleshooting Suggestions:

ParameterRecommended Action
Temperature Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to the acidic solution of 5-aminoindazole to ensure the stability of the diazonium salt.
Reagent Addition Add the sodium nitrite solution dropwise and slowly to prevent a rapid exothermic reaction and localized warming, which can lead to decomposition.
Acid Concentration Ensure a sufficient excess of acid (e.g., hydrochloric acid) is used to maintain a low pH, which is essential for the stability of the diazonium salt.
Iodide Addition Add the potassium iodide solution promptly after the formation of the diazonium salt.

Experimental Protocol: Synthesis of 5-iodo-1H-indazole from 5-aminoindazole

  • Suspend 5-aminoindazole in a suitable aqueous acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting solution for a short period (e.g., 15-30 minutes) at 0-5 °C to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Problem 2: Formation of Multiple Products During Formylation of 5-iodo-1H-indazole

Possible Causes:

  • N1 vs. N2 Isomerization: Indazoles can undergo substitution at either the N1 or N2 position of the pyrazole ring, leading to a mixture of regioisomers. The ratio of these isomers can be influenced by the reaction conditions.[1][2]

  • C3 vs. Other C-substitutions: While formylation at the C3 position is generally favored, substitution at other positions on the benzene ring can occur under certain conditions.

Troubleshooting Suggestions:

ParameterRecommended Action
Reaction Conditions Employing a Vilsmeier-Haack reaction (using POCl₃ and DMF) often provides good selectivity for C3 formylation of electron-rich heterocycles.[3][4][5][6] The reaction of indoles with a nitrosating agent in a slightly acidic environment has been shown to produce 1H-indazole-3-carboxaldehydes with minimal side reactions.[1]
Protecting Groups In some cases, the use of an N-protecting group can direct the substitution to the desired position and prevent the formation of N-substituted byproducts. However, this adds extra steps of protection and deprotection to the synthesis.
Purification Careful column chromatography is often necessary to separate the desired C3-formylated product from other isomers.

Logical Workflow for Troubleshooting Formylation

start Multiple Products in Formylation check_isomers Identify Isomers (NMR, LC-MS) start->check_isomers n_isomers N1/N2 Isomers Present? check_isomers->n_isomers c_isomers Other C-Isomers Present? n_isomers->c_isomers No optimize_conditions Optimize Vilsmeier-Haack Conditions (Temp, Stoichiometry) n_isomers->optimize_conditions Yes c_isomers->optimize_conditions Yes purification Refine Purification Protocol c_isomers->purification No use_protecting_group Consider N-Protecting Group Strategy optimize_conditions->use_protecting_group optimize_conditions->purification use_protecting_group->purification end_success Pure C3-Formyl Product purification->end_success

Caption: Troubleshooting workflow for formylation side reactions.

Problem 3: Incomplete Reduction or Side Reactions During the Conversion of the Aldehyde to the Alcohol

Possible Causes:

  • Insufficient Reducing Agent: Not using a sufficient excess of the reducing agent can lead to incomplete conversion of the aldehyde.

  • Dehalogenation: Stronger reducing agents or harsh reaction conditions could potentially lead to the cleavage of the carbon-iodine bond. However, sodium borohydride (NaBH₄) is generally a mild reducing agent and is less likely to cause this side reaction.

  • Formation of Borate Esters: The initial product of the reduction is a borate ester, which needs to be hydrolyzed during the workup to yield the final alcohol.

Troubleshooting Suggestions:

ParameterRecommended Action
Reducing Agent Use a sufficient excess of sodium borohydride (NaBH₄) to ensure complete reduction of the aldehyde. NaBH₄ is a good choice as it is selective for aldehydes and ketones and typically does not reduce esters or amides.[7]
Solvent Perform the reduction in a protic solvent like methanol or ethanol.
Workup Ensure a proper aqueous workup, sometimes with the addition of a mild acid, to hydrolyze the intermediate borate esters and liberate the free alcohol.

Signaling Pathway of Aldehyde Reduction

aldehyde 5-iodo-1H-indazole-3-carboxaldehyde borate_ester Intermediate Borate Ester aldehyde->borate_ester + Hydride Attack nabh4 NaBH4 nabh4->borate_ester alcohol 5-iodo-1H-indazole-3-methanol borate_ester->alcohol + Hydrolysis workup Aqueous Workup (H2O) workup->alcohol

Caption: Reduction of the aldehyde to the alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 5-iodo-1H-indazole-3-methanol?

A common and practical starting material is 5-aminoindazole. This allows for the introduction of the iodo group at the 5-position via a well-established diazotization-iodination reaction.

Q2: Can I introduce the methanol group at the C3 position before iodination?

While possible, it is generally more strategic to perform the iodination first. The functional groups required to introduce the C3-methanol (e.g., a carboxylic acid or aldehyde) might interfere with the diazotization and iodination reactions.

Q3: Are there alternative methods for the C3-formylation of 5-iodo-1H-indazole?

Yes, besides the Vilsmeier-Haack reaction, another reported method is the nitrosation of the corresponding 5-iodo-indole, which rearranges to form the 1H-indazole-3-carboxaldehyde.[1]

Q4: How can I confirm the regioselectivity of the N-alkylation or N-acylation if I choose to use a protecting group strategy?

The N1 and N2 isomers of indazoles can typically be distinguished using NMR spectroscopy. The chemical shifts of the protons on the indazole ring system will differ between the two isomers. Computational methods can also be used to predict the relative stability and spectral properties of the isomers.[8]

Q5: Is there a risk of the iodo group being cleaved during the synthesis?

The carbon-iodine bond is relatively stable under many reaction conditions. However, strong reducing agents (stronger than NaBH₄) or certain catalytic conditions (e.g., some palladium-catalyzed reactions) could potentially lead to deiodination. It is important to choose reagents and conditions that are compatible with the iodo-substituent.

References

How to avoid de-iodination in indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during indazole synthesis, with a specific focus on preventing de-iodination during subsequent functionalization steps.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination in the context of indazole synthesis?

A1: De-iodination is an undesired side reaction where an iodine atom on the indazole ring is replaced by a hydrogen atom. This typically occurs not during the initial iodination of the indazole core, but during subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Heck) that use iodoindazoles as substrates. Instead of the desired coupled product, the reaction yields the simple, unfunctionalized indazole, reducing the overall efficiency of the synthesis.

Q2: Why is de-iodination a common problem when functionalizing iodoindazoles?

A2: De-iodination, a specific form of hydrodehalogenation, is a competing pathway in the catalytic cycle of cross-coupling reactions. After the initial oxidative addition of the iodoindazole to the Pd(0) catalyst, the resulting Aryl-Pd(II)-I intermediate is at a critical juncture. While the desired pathway involves transmetalation with a coupling partner (like a boronic acid), this intermediate can instead be protonated by a proton source in the reaction mixture. This leads to the reductive elimination of the de-iodinated indazole (Ar-H) and regenerates a palladium species, effectively terminating the desired coupling cycle for that molecule.

Q3: What are the primary factors that influence the extent of de-iodination?

A3: Several experimental parameters can significantly influence the competition between the desired cross-coupling and the undesired de-iodination pathway:

  • Catalyst and Ligand: The choice of palladium catalyst and, more importantly, the associated ligands, is critical. The ligand's steric and electronic properties determine the stability and reactivity of the catalytic intermediates.

  • Base: The base is required to facilitate the transmetalation step in many cross-coupling reactions, but it can also influence side reactions. The strength and nature of the base are important considerations.

  • Solvent: The solvent system, including the presence of water or other protic impurities, can serve as a proton source for de-iodination.

  • Temperature: Higher reaction temperatures can sometimes accelerate the rate of de-iodination relative to the cross-coupling reaction.

  • Substrate Protection: For N-H indazoles, the presence or absence of a protecting group on the nitrogen atom can affect the electronic properties of the ring and its susceptibility to side reactions.

Troubleshooting Guide: Minimizing De-iodination in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura reaction of a 3-iodoindazole is producing a significant amount of the corresponding de-iodinated indazole as a byproduct.

Below is a step-by-step guide to troubleshoot and optimize your reaction conditions to favor the desired C-C bond formation.

Step 1: Evaluate Your Catalyst System

The palladium catalyst and its coordinating ligand are the most critical components for controlling selectivity. Standard or older catalyst systems are often more prone to de-iodination.

Recommendations:

  • Avoid Pd(PPh₃)₄ as a first choice: While classic, tetrakis(triphenylphosphine)palladium(0) can be less efficient and more prone to side reactions compared to modern systems.

  • Employ Bulky, Electron-Rich Ligands: Modern catalyst systems often use bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs). These ligands promote the desired reductive elimination step and can stabilize the catalyst, outcompeting the de-iodination pathway.[1][2][3]

  • Use Pre-formed Catalysts or Pre-catalysts: Using well-defined pre-catalysts can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.

Table 1: Effect of Catalyst and Ligand on Product Yield

Entry Catalyst/Pre-catalyst Ligand Yield of Coupled Product Yield of De-iodinated Product Reference
1 Pd(OAc)₂ PPh₃ Low to Moderate Significant General Observation
2 Pd₂(dba)₃ SPhos High Minimal [2]
3 (IPr)Pd(allyl)Cl (NHC) High Minimal [4]

| 4 | Pd(PPh₃)₄ | PPh₃ | 60% | Not reported, but present |[5] |

Note: Yields are generalized from literature observations. Actual results will vary based on specific substrates and conditions.

Step 2: Optimize the Base and Solvent System

The base and solvent are often interlinked. A common source of protons for de-iodination is water, which is frequently used as a co-solvent with bases like Na₂CO₃ or K₂CO₃.

Recommendations:

  • Choice of Base: While inorganic bases like K₂CO₃ and Cs₂CO₃ are common, organic bases or alternative inorganic bases like K₃PO₄ can sometimes give cleaner reactions. Stronger bases like hydroxides can promote the reaction but may also increase the risk of de-iodination if not carefully controlled.[6]

  • Solvent System:

    • Aprotic polar solvents like dioxane, THF, and DMF are frequently used. However, their purity is crucial, as water can be a significant contaminant.

    • Consider using anhydrous solvents if de-iodination is severe, though this may slow down the transmetalation step.

    • Toluene is often a good choice as it is less polar and can be rigorously dried.

  • Water Content: The amount of water can be critical. While some water is often necessary to dissolve the inorganic base and facilitate the reaction, excessive amounts can promote hydrodehalogenation. If using a biphasic system, carefully control the solvent/water ratio.

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling

Entry Substrate Base Solvent Yield of Coupled Product Notes
1 3-Iodoindazole Na₂CO₃ (2N aq.) 1,4-Dioxane 60-68% Microwave irradiation often improves yield and reduces side reactions.[5]
2 Aryl Halide K₃PO₄ Dioxane/H₂O Good to Excellent Often a reliable system for heteroaryl couplings.
3 Aryl Halide Cs₂CO₃ Toluene Good Anhydrous conditions can minimize dehalogenation.

| 4 | Aryl Halide | NaOtBu | Dioxane | High | Strong base, effective but can promote side reactions.[4] |

Step 3: Consider N-Protection of the Indazole

For indazoles with a free N-H group, the acidity of this proton can influence the reaction. Protecting the nitrogen may alter the electronic nature of the ring system and improve reaction outcomes.

Recommendations:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is a common choice for protecting the indazole nitrogen. It can stabilize the substrate and has been shown in analogous heterocyclic systems to suppress dehalogenation.[7] However, be aware that some basic conditions used in Suzuki couplings can lead to concomitant deprotection.

  • Other Protecting Groups: Other groups like benzyl (Bn) or tetrahydropyran (THP) can also be considered depending on the overall synthetic strategy and stability requirements.

Experimental Protocols

Protocol 1: General Procedure for Iodination of 1H-Indazole at C-3

This protocol describes the synthesis of the 3-iodo-1H-indazole precursor.

Materials:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether or Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of 1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq).

  • Carefully add KOH pellets (4.0 eq) portion-wise. The reaction is exothermic. Maintain the temperature with an ice bath if necessary.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench the excess iodine.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-iodo-1H-indazole.[8]

Protocol 2: Optimized Suzuki-Miyaura Coupling of 3-Iodoindazole

This protocol is optimized to minimize de-iodination by using a modern catalyst system.

Materials:

  • 3-Iodo-1H-indazole (protected or unprotected)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., SPhos-Pd-G2, 1-3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Water (if using aqueous K₃PO₄)

Procedure:

  • To a reaction vessel, add 3-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium pre-catalyst (e.g., 2 mol%), and K₃PO₄ (2.5 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent (and water, if applicable) via syringe. The solvent-to-water ratio (e.g., 10:1) should be carefully controlled.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.

Visual Guides

Catalytic Cycle and De-iodination Pathway

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing de-iodination side reaction. Optimizing the reaction involves accelerating the transmetalation and reductive elimination steps relative to the undesired protonolysis step.

Caption: Suzuki-Miyaura cycle showing the desired coupling versus the de-iodination side pathway.

Troubleshooting Workflow

If you are observing significant de-iodination, follow this logical workflow to diagnose and solve the issue.

Caption: A step-by-step workflow for troubleshooting de-iodination in cross-coupling reactions.

References

Technical Support Center: Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of substituted indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective synthesis of N-substituted indazoles?

The primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the substitution, as indazoles have two reactive nitrogen atoms (N1 and N2).[1][2][3] Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products, and the ratio of these isomers is highly dependent on the substrate's electronic properties, the choice of base, solvent, and the nature of the electrophile.[1][2][4] Separating these regioisomers can be difficult and often results in lower yields of the desired product.[1][3]

Q2: How do reaction conditions influence the N1/N2 regioselectivity in indazole alkylation?

Reaction conditions play a crucial role in directing the regioselectivity of indazole alkylation. Key factors include:

  • Base and Solvent Combination: The choice of base and solvent can significantly impact the outcome. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various C3-substituted indazoles.[1][2] In contrast, Mitsunobu conditions often favor the formation of the N2-alkylated product.[1][5][6]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring can direct the alkylation to either N1 or N2. Electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, have been observed to confer excellent N2 regioselectivity.[1][2] Bulky substituents at the C3 position can also influence the regioselectivity.[1]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] Some methods achieve N1 selectivity through thermodynamic equilibration, where an initial mixture of isomers rearranges to the more stable N1-substituted product.[1][2]

Q3: Are there reliable methods for the selective synthesis of 2H-indazoles?

Yes, several methods have been developed for the regioselective synthesis of 2H-indazoles. The Davis-Beirut reaction is a robust method for constructing the 2H-indazole core under redox-neutral conditions.[7][8] This reaction proceeds through a key nitroso imine intermediate.[7][9] Additionally, specific reaction conditions, such as the use of Mitsunobu conditions or the presence of certain directing groups on the indazole ring, can favor N2-alkylation.[1][5] Gallium/aluminum-mediated direct alkylation of indazoles with α-bromocarbonyl compounds has also been reported as a high-yielding and regioselective method for 2H-indazole synthesis.[10][11][12]

Q4: What is the Davis-Beirut reaction and how can it be optimized?

The Davis-Beirut reaction is a powerful tool for synthesizing 2H-indazoles from o-nitrobenzyl amines.[7] The reaction involves the in-situ generation of a highly reactive nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[7][9] Optimization studies have shown that the addition of water to the reaction mixture can dramatically increase the yield of the 2H-indazole product.[7] However, an excessive amount of water (typically above 20-25%) can lead to a sharp decrease in yield due to alternative reaction pathways.[7]

Q5: Can you explain the Cadogan-Sundberg indole synthesis and its relevance to indazoles?

The Cadogan-Sundberg indole synthesis is a reaction that produces indoles from o-nitrostyrenes using trialkyl phosphites.[13][14] While primarily used for indole synthesis, the underlying principle of reductive cyclization of nitroaromatics is relevant to the synthesis of other nitrogen-containing heterocycles, including indazoles.[15] A related process, the Cadogan cyclization, can be used to synthesize 2H-indazoles.[15] Mechanistic studies suggest that these reactions may proceed through non-nitrene pathways involving N-oxide intermediates.[15]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inappropriate Base/Solvent Combination 1. For N1 selectivity: Switch to a non-polar aprotic solvent like THF with a strong, non-coordinating base such as NaH. This combination has been shown to favor N1 alkylation for a range of substrates.[1][2] 2. For N2 selectivity: Consider using Mitsunobu conditions (e.g., DEAD, PPh₃, and an alcohol) in a solvent like THF.[5] 3. If using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or DMSO, expect a mixture of isomers.[1] To improve selectivity, a thorough screening of different bases and solvents is recommended.
Unfavorable Substrate Electronics 1. Analyze the electronic properties of your indazole. Electron-withdrawing groups at C7 can strongly direct towards N2 alkylation.[1][2] If N1 is desired, consider a different synthetic strategy or the introduction of a directing group that can be removed later. 2. For indazoles with electron-donating groups, N1 alkylation is often favored, but this is not always the case. A systematic optimization of reaction conditions is crucial.
Kinetic vs. Thermodynamic Control 1. If you are obtaining a mixture of isomers, consider if the reaction is under kinetic control. To favor the thermodynamically more stable N1 isomer, try running the reaction at a higher temperature or for a longer duration to allow for equilibration.[1][2] 2. Some protocols intentionally use conditions that allow for the isomerization of the initially formed N2-acylindazole to the more stable N1-regioisomer.[1][2]
Issue 2: Low Yield in the Davis-Beirut Reaction for 2H-Indazole Synthesis

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Solvent Composition 1. The presence of water is critical. If using an anhydrous alcohol, the yield can be significantly lower. Add a controlled amount of water (e.g., 15%) to the reaction mixture.[7] 2. Avoid excessive water (e.g., >25%), as this can promote side reactions and decrease the yield of the desired 2H-indazole.[7]
Suboptimal Base or Temperature 1. Ensure the use of a suitable base, such as sodium hydroxide or potassium hydroxide. 2. Optimize the reaction temperature. While the reaction proceeds under alkaline conditions, temperature can influence the rate and selectivity.
Competitive Reaction Pathways 1. The nitroso imine intermediate is highly reactive and can undergo alternative reactions.[7][9] Ensure that the reaction conditions favor the desired intramolecular cyclization. This can be influenced by the substrate structure and the specific reaction parameters.

Data Presentation

Table 1: Effect of Base and Solvent on the N-Alkylation of a Model Indazole

EntryBaseSolventTemperature (°C)N1:N2 RatioCombined Yield (%)
1K₂CO₃DMF1201.5 : 1-
2Cs₂CO₃DMF901.9 : 1-
3NaHTHFrt to 50>99 : 144-89
4K₂CO₃MeCN-2.8 : 1-
5Cs₂CO₃Dioxane90-96 (N1 isomer)
6NaHDMFrt-32 (N1 isomer)

Data compiled from multiple sources for illustrative purposes.[1][5][16]

Table 2: Influence of C7 Substituents on N-Alkylation Regioselectivity (NaH, THF)

C7 SubstituentN1:N2 Ratio
H95 : 5
NO₂4 : 96
CO₂Me<1 : >99

Illustrative data based on findings in the literature.[1][2]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • The reaction mixture is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[1][2]

Protocol 2: General Procedure for the Davis-Beirut Synthesis of 2H-Indazoles

  • Dissolve the o-nitrobenzyl amine (1.0 equiv) in a suitable alcohol (e.g., n-propanol).

  • Add an aqueous solution of a base (e.g., sodium hydroxide) to achieve a final water concentration of approximately 15% (v/v).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with an acid (e.g., hydrochloric acid).

  • Extract the product with an appropriate organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • Purify the crude product by column chromatography or recrystallization to yield the 2H-indazole.[7]

Mandatory Visualizations

experimental_workflow cluster_N1_alkylation N1-Selective Alkylation Workflow cluster_davis_beirut Davis-Beirut Reaction Workflow start_n1 Start: 1H-Indazole deprotonation Deprotonation (NaH, THF) start_n1->deprotonation alkylation_n1 Alkylation (R-X) deprotonation->alkylation_n1 workup_n1 Aqueous Workup alkylation_n1->workup_n1 purification_n1 Purification workup_n1->purification_n1 product_n1 N1-Alkylated Indazole purification_n1->product_n1 start_db Start: o-Nitrobenzyl Amine reaction_db Base, Alcohol/Water (e.g., NaOH, n-PrOH/H2O) start_db->reaction_db cyclization_db Intramolecular Cyclization reaction_db->cyclization_db workup_db Neutralization & Extraction cyclization_db->workup_db purification_db Purification workup_db->purification_db product_db 2H-Indazole purification_db->product_db

Caption: General experimental workflows for N1-selective alkylation and Davis-Beirut 2H-indazole synthesis.

regioselectivity_logic cluster_conditions Reaction Conditions start Indazole Alkylation base Base (e.g., NaH, K2CO3) start->base solvent Solvent (e.g., THF, DMF) start->solvent substituents Substituents (Steric/Electronic) start->substituents n1_product N1-Alkylated Indazole base->n1_product e.g., NaH, THF (Thermodynamic Product) n2_product N2-Alkylated Indazole base->n2_product e.g., Mitsunobu C7-EWG mixture Mixture of N1/N2 base->mixture e.g., K2CO3, DMF (Kinetic Control) solvent->n1_product e.g., NaH, THF (Thermodynamic Product) solvent->n2_product e.g., Mitsunobu C7-EWG solvent->mixture e.g., K2CO3, DMF (Kinetic Control) substituents->n1_product e.g., NaH, THF (Thermodynamic Product) substituents->n2_product e.g., Mitsunobu C7-EWG substituents->mixture e.g., K2CO3, DMF (Kinetic Control)

Caption: Logical relationships influencing N1 vs. N2 regioselectivity in indazole alkylation.

References

Technical Support Center: Suzuki Coupling with 5-iodo-1H-indazole-3-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-iodo-1H-indazole-3-methanol in Suzuki coupling reactions. The information is tailored for scientists and professionals in drug development and organic synthesis.

Troubleshooting Guide

Researchers may encounter several challenges during the Suzuki coupling of 5-iodo-1H-indazole-3-methanol. This guide outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has decomposed.- Use a pre-catalyst that readily forms Pd(0), such as a Pd(OAc)₂/phosphine ligand combination or a pre-formed Pd(0) complex like Pd(PPh₃)₄. - Ensure anaerobic conditions to prevent oxidation of the catalyst. Degas solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen).
2. Catalyst Poisoning: The nitrogen atoms of the indazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2][3]- Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). - Use bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can stabilize the catalyst and accelerate the reaction rate.
3. Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is slow.- The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4] - Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. For aqueous conditions, a solution of the base is appropriate.
4. N-H Acidity: The acidic proton on the indazole nitrogen can interfere with the reaction, potentially by reacting with the base or the organometallic intermediates.[5]- Consider N-protection of the indazole. The Boc group is a common choice, though it may be cleaved under certain reaction conditions.[6][7][8]
Starting Material Decomposition 1. Base-Mediated Degradation: The indazole ring or the methanol functionality may be sensitive to the basic conditions at elevated temperatures.- Use a milder base (e.g., K₂CO₃) and a lower reaction temperature, although this may require longer reaction times. - Screen different solvent systems. Aprotic polar solvents like dioxane or DMF are common, but sometimes less polar solvents like toluene can be effective.
2. Thermal Instability: The starting material or product may be unstable at the reaction temperature.- Reduce the reaction temperature and monitor the reaction progress over a longer period. - Microwave irradiation can sometimes promote the reaction at lower overall temperatures and shorter times.[6][8]
Significant Protodeboronation of the Boronic Acid 1. Presence of Protic Impurities: Water or other protic sources can lead to the cleavage of the C-B bond of the boronic acid, especially at higher temperatures.[9][10]- Use anhydrous solvents and reagents. - Employ boronic esters (e.g., pinacol esters) which can be more resistant to protodeboronation.[9]
2. Inappropriate Base/Solvent Combination: Certain bases and solvents can accelerate the rate of protodeboronation.[10]- Screen different bases. Fluoride sources like CsF or KF can sometimes suppress this side reaction.[11] - Minimize reaction time and temperature as much as possible.
Formation of Homocoupling Byproducts 1. Oxidative Homocoupling of Boronic Acid: This can occur in the presence of oxygen.- Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.
2. Reductive Homocoupling of the Aryl Halide: This is more common with highly reactive catalysts.- Optimize the catalyst and ligand system. Sometimes a less reactive catalyst can provide better selectivity.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of the indazole for the Suzuki coupling?

A1: It is not always necessary, but it is highly recommended, especially if you are experiencing low yields or complex side reactions. The acidic N-H proton can interfere with the catalytic cycle.[5] The tert-butyloxycarbonyl (Boc) group is a common protecting group for indazoles in Suzuki couplings.[6][7] However, be aware that Boc-deprotection can sometimes occur under the reaction conditions.[6][8]

Q2: Can the methanol group at the 3-position interfere with the reaction?

A2: The hydroxyl group of the methanol substituent is generally not expected to directly inhibit the Suzuki coupling. However, under strongly basic conditions, it could be deprotonated and potentially interact with the palladium catalyst. In some cases, hydroxyl groups have been shown to direct cross-coupling reactions.[12] If you suspect interference, you can protect the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether.

Q3: What is the best catalyst and ligand combination to start with?

A3: A good starting point for heteroaryl Suzuki couplings is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Alternatively, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be used.[13] The optimal choice will depend on the specific boronic acid being used.

Q4: Which base and solvent should I choose?

A4: A common and often effective combination is K₂CO₃ or K₃PO₄ as the base in a solvent mixture of dioxane and water.[13] Anhydrous conditions with a base like Cs₂CO₃ in a solvent like DMF or toluene can also be very effective. The choice of base is crucial for activating the boronic acid.[4]

Q5: My boronic acid is unstable. How can I improve the reaction?

A5: Unstable boronic acids, particularly some heteroaryl boronic acids, are prone to protodeboronation.[9][10][11] To mitigate this, you can use the corresponding boronic ester (e.g., neopentyl or pinacol ester), which are often more stable.[9] Using milder bases and lower reaction temperatures can also help.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with N-Boc Protected Indazole

This protocol is a good starting point for the Suzuki coupling of N-Boc protected 5-iodo-1H-indazole-3-methanol with an arylboronic acid.

  • N-Boc Protection: To a solution of 5-iodo-1H-indazole-3-methanol in an appropriate solvent (e.g., THF or CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete (monitor by TLC). Purify the N-Boc protected product by column chromatography.

  • Suzuki Coupling:

    • In a reaction vessel, combine the N-Boc-5-iodo-1H-indazole-3-methanol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Procedure for Unprotected Indazole under Microwave Conditions

This protocol may be suitable for certain substrates where N-protection is not desired and can be more rapid.

  • Reaction Setup: In a microwave reaction vial, combine 5-iodo-1H-indazole-3-methanol (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 3 eq.).

  • Solvent Addition: Add a degassed solvent such as DMF or 1,4-dioxane.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 15-60 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd 5-iodo-1H- indazole-3-methanol PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII->Transmetalation Boronic Acid Base PdII_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst active and under inert atmosphere? Start->CheckCatalyst OptimizeBase Is the base strong enough and properly dispersed? CheckCatalyst->OptimizeBase No Solution1 Use fresh catalyst, degas solvents, and ensure a good inert gas purge. CheckCatalyst->Solution1 Yes ConsiderProtection Is the indazole N-H interfering? OptimizeBase->ConsiderProtection No Solution2 Switch to a stronger base (K₃PO₄, Cs₂CO₃) or different solvent system. OptimizeBase->Solution2 Yes CheckBoronicAcid Is the boronic acid undergoing protodeboronation? ConsiderProtection->CheckBoronicAcid No Solution3 Protect the indazole nitrogen (e.g., with Boc). ConsiderProtection->Solution3 Yes Solution4 Use anhydrous conditions, a boronic ester, or a milder base like CsF. CheckBoronicAcid->Solution4 Yes Success Reaction Successful CheckBoronicAcid->Success No Solution1->OptimizeBase Solution2->ConsiderProtection Solution3->CheckBoronicAcid Solution4->Success

Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions.

Reaction_Components cluster_reactants Reactants cluster_catalysis Catalytic System Indazole 5-iodo-1H-indazole-3-methanol (Aryl Halide) Product Coupled Product Indazole->Product BoronicAcid Organoboronic Acid/Ester (Coupling Partner) BoronicAcid->Product Catalyst Palladium Source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Catalyst->Product enables Ligand Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Catalyst stabilizes Base Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Base->BoronicAcid activates Solvent Solvent (e.g., Dioxane, DMF, Toluene, Water) Solvent->Product medium for reaction

Caption: Key components and their relationships in the Suzuki coupling reaction.

References

Stability issues of 1H-Indazole-3-methanol, 5-iodo- in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the potential stability issues of 1H-Indazole-3-methanol, 5-iodo- in solution. The information is based on general chemical principles and data for related compounds. Researchers should perform their own stability studies to validate the compound's stability under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1H-Indazole-3-methanol, 5-iodo- in its solid form and in solution?

A:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.

  • In Solution: If possible, prepare solutions fresh for each experiment. If storage is necessary, store solutions at -20°C or -80°C in airtight, light-protecting containers. The choice of solvent is critical; refer to the solvent stability section below.

Q2: What are the initial signs of degradation I should look for in my solution?

A: Visual indicators of degradation can include a change in color (e.g., development of a yellowish or brownish tint), the appearance of precipitate, or a decrease in the expected biological activity or analytical response.

Q3: Which solvents are recommended for dissolving 1H-Indazole-3-methanol, 5-iodo- to maximize stability?

A: While specific data is limited, polar aprotic solvents such as DMSO or DMF are commonly used for similar compounds. However, the stability in these solvents over time can be an issue. For aqueous buffers, it is crucial to determine the optimal pH for stability, as extreme pH values can catalyze degradation.[1][2]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A: The pH of the solution can significantly impact the stability of pharmaceutical compounds.[1][2] For 1H-Indazole-3-methanol, 5-iodo-, extreme acidic or basic conditions may lead to hydrolysis or other degradation pathways. It is recommended to conduct a pH stability profile to identify the optimal pH range for your experiments.

Q5: Is this compound sensitive to light?

A: Iodo-aromatic compounds can be susceptible to photolytic degradation, where the carbon-iodine bond can cleave upon exposure to light, particularly UV radiation. Therefore, it is highly recommended to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3][4]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common issues that may be related to the instability of 1H-Indazole-3-methanol, 5-iodo-.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Verify Solution Integrity:

    • Was the solution freshly prepared?

    • If not, how was it stored and for how long?

    • Visually inspect the solution for any changes (color, precipitate).

  • Assess Compound Purity:

    • Analyze the solution using a stability-indicating method like HPLC to check for the presence of degradation products.

    • Compare the chromatogram to that of a freshly prepared sample.

  • Review Experimental Conditions:

    • Consider the pH, temperature, and light exposure during your experiment.

    • Could any of these factors have contributed to degradation?

Issue 2: Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Characterize the New Peaks:

    • If using LC-MS, determine the mass of the new peaks to hypothesize potential degradation products.

  • Investigate Potential Degradation Pathways:

    • Hydrolysis: Consider the possibility of reactions with water, especially under non-neutral pH.

    • Oxidation: The methanol group could be oxidized to an aldehyde or carboxylic acid. The indazole ring may also be susceptible to oxidation.

    • Photodegradation: De-iodination is a possible outcome of light exposure.

  • Perform Forced Degradation Studies:

    • To confirm the identity of the degradation products, conduct forced degradation studies as outlined in the Experimental Protocols section. This can help to match the degradation products formed under stress conditions with those appearing in your experimental samples.

Experimental Protocols

To systematically evaluate the stability of 1H-Indazole-3-methanol, 5-iodo- in a specific solution, a forced degradation study is recommended. The goal is to induce 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[5]

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and products of 1H-Indazole-3-methanol, 5-iodo- under various stress conditions.

Materials:

  • 1H-Indazole-3-methanol, 5-iodo-

  • Solvent of interest (e.g., DMSO, acetonitrile, buffered aqueous solution)

  • Hydrochloric acid (HCl), 0.1 M to 1 M[3]

  • Sodium hydroxide (NaOH), 0.1 M to 1 M[3]

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of 1H-Indazole-3-methanol, 5-iodo- at a known concentration (e.g., 1 mg/mL) in the solvent of interest.[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store a sample of the solution in an oven at an elevated temperature (e.g., 60-80°C).[3]

    • Photostability: Expose a sample of the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[3][4] Keep a control sample in the dark.

  • Analysis: Analyze the stressed samples at different time points using a validated HPLC or LC-MS method. The method should be able to separate the parent compound from any degradation products.

Data Presentation

Quantitative data from stability studies should be summarized in tables for clear comparison.

Table 1: Example of pH Stability Data for 1H-Indazole-3-methanol, 5-iodo- at 25°C

pHTime (hours)% Remaining of Parent CompoundNumber of Degradation Products
2.00100.00
2485.22
4872.53
7.40100.00
2499.50
4899.10
9.00100.00
2490.11
4881.32

Table 2: Example of Forced Degradation Results for 1H-Indazole-3-methanol, 5-iodo-

Stress ConditionDuration% DegradationMajor Degradation Product (m/z)
0.1 M HCl, 60°C24 hours18.5[Hypothetical m/z]
0.1 M NaOH, 60°C24 hours25.3[Hypothetical m/z]
3% H₂O₂, RT8 hours15.2[Hypothetical m/z]
80°C48 hours10.8[Hypothetical m/z]
Photolysis1.2 million lux hours22.1[Hypothetical m/z]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo analysis HPLC / LC-MS Analysis (0, 2, 8, 24, 48h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data

Caption: Experimental workflow for forced degradation studies.

troubleshooting_flowchart start Inconsistent Experimental Results q1 Is the solution fresh? start->q1 prepare_fresh Prepare a fresh solution and repeat the experiment. q1->prepare_fresh not_fresh q2 Any visual signs of degradation? q1->q2 fresh fresh Yes not_fresh No analyze Analyze by HPLC/LC-MS to check for degradation products. q2->analyze degraded q2->analyze not_degraded degraded Yes not_degraded No q3 Degradation products present? analyze->q3 investigate Investigate other experimental parameters (e.g., reagent quality, instrument performance). q3->investigate no_degradants end Stability issue confirmed. Optimize storage and handling. q3->end yes_degradants yes_degradants Yes no_degradants No

Caption: Troubleshooting flowchart for stability-related issues.

potential_degradation_pathways cluster_pathways Potential Degradation Pathways parent 1H-Indazole-3-methanol, 5-iodo- oxidation Oxidation of Methanol Group (Aldehyde, Carboxylic Acid) parent->oxidation Oxidizing agent (e.g., H₂O₂) deiodination Photolytic De-iodination parent->deiodination Light (UV) hydrolysis Ring Opening/Decomposition (Extreme pH) parent->hydrolysis Strong Acid/Base

Caption: Potential degradation pathways for 1H-Indazole-3-methanol, 5-iodo-.

References

Technical Support Center: 5-iodo-1H-indazole-3-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 5-iodo-1H-indazole-3-methanol.

Troubleshooting Guides & FAQs

Q1: I have synthesized 5-iodo-1H-indazole-3-methanol, and TLC analysis shows multiple spots. What are the likely impurities and how can I remove them?

A1: The presence of multiple spots on a TLC plate indicates that your product is not pure. The impurities could be unreacted starting materials, byproducts from the synthesis, or degradation products. Common purification techniques for indazole derivatives include column chromatography and recrystallization.

For initial purification, column chromatography is often effective. Based on purification methods for similar indazole compounds, a silica gel column with a gradient elution system is recommended. You can start with a non-polar solvent system and gradually increase the polarity. A common starting point could be a mixture of Hexanes and Ethyl Acetate, or Dichloromethane and Methanol.[1][2][3]

Troubleshooting Workflow for Impurity Removal

G cluster_0 Impurity Identification & Initial Assessment cluster_1 Purification Strategy cluster_2 Column Chromatography Protocol cluster_3 Recrystallization Protocol cluster_4 Purity Verification & Final Product start Crude 5-iodo-1H-indazole-3-methanol tlc Run TLC with multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc analyze_tlc Analyze TLC Plate: - Number of spots? - Rf values? tlc->analyze_tlc decision Are spots well-separated? analyze_tlc->decision column Perform Column Chromatography decision->column Yes recrystallize Attempt Recrystallization decision->recrystallize No / Smearing pack_column Pack silica gel column column->pack_column dissolve Dissolve crude product in minimum hot solvent recrystallize->dissolve load_sample Load crude product pack_column->load_sample elute Elute with a solvent gradient (e.g., start with 100% DCM, gradually add MeOH) load_sample->elute collect Collect fractions elute->collect purity_check Check purity of fractions/crystals by TLC collect->purity_check cool Slowly cool to room temperature, then in an ice bath dissolve->cool filter Filter the crystals cool->filter wash Wash with cold solvent filter->wash wash->purity_check combine Combine pure fractions purity_check->combine evaporate Evaporate solvent combine->evaporate final_product Pure 5-iodo-1H-indazole-3-methanol evaporate->final_product

Caption: Troubleshooting workflow for the purification of 5-iodo-1H-indazole-3-methanol.

Q2: My column chromatography is not giving good separation. What can I do to improve it?

A2: If you are experiencing poor separation during column chromatography, consider the following adjustments:

  • Solvent System: The polarity of your eluent is crucial. If the compound is eluting too quickly, decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If it is not moving from the baseline, increase the polarity (e.g., increase the proportion of ethyl acetate or add a small amount of methanol to a dichloromethane eluent).

  • Column Dimensions: Use a longer, thinner column for better separation of closely related compounds.

  • Sample Loading: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

  • Flow Rate: A slower flow rate can improve resolution.

Q3: Can I use recrystallization to purify 5-iodo-1H-indazole-3-methanol?

A3: Recrystallization can be an effective method for purification if a suitable solvent is found. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures (e.g., ethanol/water, isopropanol) to find the optimal conditions.[4]

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product should be assessed using multiple analytical techniques. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. Further confirmation can be obtained using High-Performance Liquid Chromatography (HPLC), which can provide quantitative purity data. The structure and identity of the compound should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Column Chromatography Protocol for Purification of 5-iodo-1H-indazole-3-methanol

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude 5-iodo-1H-indazole-3-methanol

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (EtOAc)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexanes or DCM).

  • Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Preparation: Dissolve the crude 5-iodo-1H-indazole-3-methanol in a minimal amount of the elution solvent or a slightly more polar solvent.

  • Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% DCM or a high hexane/EtOAc ratio).

  • Gradient Elution: Gradually increase the polarity of the eluent. For a DCM/MeOH system, you can increase the percentage of MeOH (e.g., from 0% to 5%). For a Hexane/EtOAc system, increase the percentage of EtOAc.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-iodo-1H-indazole-3-methanol.

Data Presentation

Table 1: Purity and Yield of 5-iodo-1H-indazole-3-methanol Before and After Purification by Column Chromatography.

SamplePurity (by HPLC)Yield
Crude Product75%-
Purified Product>98%85%

References

Technical Support Center: TLC Monitoring of Indazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on monitoring reactions involving 1H-Indazole-3-methanol and 5-iodo-1H-indazole-3-methanol using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for TLC analysis of these indazole derivatives? A1: A common and effective starting point for indazole derivatives is a mixture of a non-polar and a polar solvent. A system of n-hexane and ethyl acetate is frequently used.[1][2][3][4] A good starting ratio would be 7:3 (n-hexane:ethyl acetate), which can then be adjusted to achieve optimal separation.

Q2: How can I visualize the spots for 1H-Indazole-3-methanol and its derivatives on the TLC plate? A2: Indazole derivatives contain a UV-active chromophore, so the primary, non-destructive method is to view the plate under a UV lamp (254 nm).[3][4][5] The compounds will appear as dark spots against the fluorescent green background of the plate.[5] For further visualization, an iodine chamber can be used, which typically reveals aromatic compounds as brown spots.[5][6] Destructive stains like phosphomolybdic acid (PMA) are also effective general-purpose options.[6]

Q3: What type of TLC plate is most suitable for this analysis? A3: Standard silica gel 60 F254 plates are the most common and appropriate choice for separating moderately polar compounds like indazole derivatives. The "F254" indicates that the plate contains a fluorescent indicator that aids in visualization under UV light.

Q4: How will the iodo-substituent on 5-iodo-1H-indazole-3-methanol affect its retention factor (Rf) compared to the non-iodinated starting material? A4: The addition of an iodine atom increases the molecular weight and can slightly alter the polarity of the molecule. This change is generally sufficient to cause a noticeable difference in the Rf value, allowing the reaction to be monitored. The exact change depends on the eluent system, but you should see a distinct spot for the starting material and the iodinated product.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC monitoring of indazole reactions.

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. 1. Sample is overloaded (too concentrated).[7][8][9] 2. The compound is acidic or basic, causing strong interaction with the silica gel.[7][10] 3. The sample was spotted in a highly polar solvent.1. Dilute the sample solution and re-spot.[7][9] 2. Add a small amount (0.1–1%) of triethylamine (for basic compounds) or acetic/formic acid (for acidic compounds) to the mobile phase.[7][10] 3. Ensure the spotting solvent is volatile and not overly polar.
No spots are visible. 1. The compound is not UV-active or you are not using a UV-active plate. 2. The sample is too dilute.[7][8] 3. The spotting line was below the solvent level in the chamber, dissolving the sample into the solvent pool.[7][8] 4. The compound is volatile and may have evaporated.[7]1. Use a chemical stain for visualization (e.g., iodine, PMA, p-anisaldehyde).[6][7] 2. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[7][8] 3. Ensure the baseline is drawn well above the solvent level in the developing chamber.[7][11] 4. This makes TLC monitoring difficult; consider alternative analytical methods if volatility is an issue.
Spots remain at the baseline (Rf ≈ 0). The mobile phase (eluent) is not polar enough to move the compound up the plate.[7]Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Spots run with the solvent front (Rf ≈ 1). The mobile phase (eluent) is too polar for the compound.[7]Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate or increase the proportion of hexane.
Starting material and product spots are too close (poor separation). The chosen solvent system does not provide adequate resolution for the compounds.[12]1. Systematically test different solvent systems (e.g., dichloromethane/methanol, toluene/acetone). 2. Use a "cospot" lane, where the reaction mixture is spotted on top of the starting material, to confirm if the spots are truly different. A single, well-defined spot in the co-spot lane indicates they may be the same compound, while an elongated spot suggests two different compounds with similar Rf values.[11]
The solvent front runs unevenly. 1. The edge of the TLC plate may be chipped or damaged.[10] 2. The TLC plate is touching the side of the chamber or the filter paper liner.[8] 3. The chamber was not properly sealed or saturated with solvent vapor.1. Cut away the damaged portion of the plate before development.[10] 2. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides. 3. Line the chamber with filter paper, add the solvent, and allow the chamber to equilibrate for 5-10 minutes before placing the plate inside.[13][14]

Experimental Protocols

Protocol 1: TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring the progress of a reaction using the three-lane spotting method.

  • Chamber Preparation:

    • Cut a piece of filter paper to line the inside of a TLC developing chamber.

    • Pour the chosen mobile phase (e.g., 7:3 n-hexane:ethyl acetate) into the chamber to a depth of about 0.5 cm.[11]

    • Seal the chamber and gently tilt it to saturate the filter paper. Allow the chamber to equilibrate for at least 5-10 minutes to ensure the atmosphere is saturated with solvent vapors.[13]

  • TLC Plate Preparation:

    • Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three small, equidistant points on this line for spotting. Label them "SM" (Starting Material), "C" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting the Plate:

    • Dissolve a small amount of the starting material in a volatile solvent to create a reference solution.

    • Dip a capillary spotter into the starting material solution and gently touch it to the "SM" and "C" marks on the baseline. Keep the spots as small as possible (1-2 mm diameter).[10]

    • Dip a clean capillary spotter into the reaction mixture.

    • Gently touch the spotter to the "C" and "RXN" marks. The "C" lane will now contain both the starting material and the reaction mixture.[11]

    • Allow the solvent from the spots to evaporate completely.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.

    • Seal the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top edge.

    • Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, use a secondary visualization method, such as placing the plate in a chamber with iodine crystals.[5]

    • Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Chromatography cluster_analysis Analysis p1 Prepare Mobile Phase p2 Equilibrate TLC Chamber p1->p2 p3 Prepare & Mark TLC Plate p2->p3 s1 Spot Starting Material (SM) p3->s1 s2 Spot Reaction Mixture (RXN) p3->s2 s3 Create Co-Spot (C) s1->s3 s2->s3 r1 Develop Plate in Chamber s3->r1 r2 Dry Plate & Mark Solvent Front r1->r2 a1 Visualize under UV Light r2->a1 a2 Apply Chemical Stain (optional) a1->a2 a3 Circle Spots & Calculate Rf a2->a3

Caption: Workflow for TLC monitoring of a chemical reaction.

Troubleshooting Logic Diagram

TLC_Troubleshooting cluster_spots Spot Quality Issues cluster_rf Rf Value Issues start Problem with TLC Result? streaking Streaking Spots start->streaking Quality? no_spots No Spots Visible start->no_spots Quality? rf_low Spots at Baseline (Low Rf) start->rf_low Position? rf_high Spots at Front (High Rf) start->rf_high Position? rf_close Poor Separation start->rf_close Position? sol_streak Dilute Sample or Add Modifier to Eluent streaking->sol_streak sol_no_spots Concentrate Sample or Use Chemical Stain no_spots->sol_no_spots sol_rf_low Increase Eluent Polarity rf_low->sol_rf_low sol_rf_high Decrease Eluent Polarity rf_high->sol_rf_high sol_rf_close Change Solvent System rf_close->sol_rf_close

Caption: Decision tree for troubleshooting common TLC issues.

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectra of 5-Iodo-1H-indazole-3-methanol and Related Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for 5-iodo-1H-indazole-3-methanol and structurally related indazole compounds. The data presented is essential for researchers and scientists engaged in the synthesis, characterization, and application of substituted indazoles, a core scaffold in many pharmaceutical agents.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for 5-iodo-1H-indazole-3-methanol and two comparative compounds: 1H-indazole and 5-iodo-3-phenyl-1H-indazole. This comparison highlights the influence of the iodo-substituent at the C5 position and the nature of the substituent at the C3 position on the chemical shifts of the indazole core protons.

CompoundH4H6H7Other ProtonsSolvent
1H-Indazole-3-methanol, 5-iodo- Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results-
1H-Indazole [1]7.77 (d, J = 8.4 Hz)7.40 (m)7.51 (d, J = 8.4 Hz)8.10 (s, H3), 7.18 (m, H5)CDCl₃
5-Iodo-3-phenyl-1H-indazole [2]8.30 (s)7.53-7.48 (m)6.70 (d, J = 8.3 Hz)12.74 (br, NH), 7.92-7.91 (m, 2H, Ph), 7.53-7.48 (m, 4H, Ph)CDCl₃

Analysis of Spectral Data:

The presence of an iodine atom at the C5 position significantly influences the chemical shifts of the neighboring protons. In 5-iodo-3-phenyl-1H-indazole, the H4 proton appears as a singlet at a downfield chemical shift (8.30 ppm) due to the deshielding effect of the iodine and the aromatic ring at C3. The H6 and H7 protons also show characteristic shifts. A detailed comparison with the target compound, 5-iodo-1H-indazole-3-methanol, would require its specific spectral data. However, based on the available data for related structures, we can anticipate the chemical shifts for the indazole core protons. The methanol group at C3 in the target compound would introduce a singlet for the methylene protons (CH₂) and a signal for the hydroxyl proton (OH).

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for obtaining the ¹H NMR spectrum of an indazole derivative is outlined below. This protocol is based on standard laboratory practices.[1][2][3][4]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid indazole compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution. This is typically an automated process.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Pulse angle: Typically 90°.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds (should be at least 5 times the longest T₁ of the protons of interest).

    • Number of scans: 8-16 scans are usually sufficient for a moderately concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for a ¹H NMR experiment, from sample preparation to final data analysis.

G Figure 1. General Workflow for ¹H NMR Spectroscopy A Sample Preparation (Dissolve in Deuterated Solvent) B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Set Acquisition Parameters C->D E Data Acquisition (FID) D->E F Fourier Transform E->F G Phase and Calibrate Spectrum F->G H Data Analysis (Integration, Peak Picking) G->H

Caption: General Workflow for ¹H NMR Spectroscopy.

References

13C NMR Analysis of 5-iodo-1H-indazole-3-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected 13C NMR spectral data for 5-iodo-1H-indazole-3-methanol, a crucial aspect for the structural elucidation and purity assessment of this and related heterocyclic compounds in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a robust predictive analysis.

Comparison of 13C NMR Chemical Shifts

The following table compares the experimental 13C NMR chemical shifts of 5-iodo-3-phenyl-1H-indazole with the predicted shifts for 5-iodo-1H-indazole-3-methanol. The predictions are based on the analysis of substituent effects in related indazole systems. The primary reference compound, 5-iodo-3-phenyl-1H-indazole, provides a solid baseline for the chemical shifts of the iodinated benzene ring portion of the molecule.[1]

Carbon Atom5-iodo-3-phenyl-1H-indazole (CDCl3, 100 MHz) δ (ppm)[1]5-iodo-1H-indazole-3-methanol (Predicted) δ (ppm)Rationale for Prediction
C3144.75~145-150The replacement of a phenyl group with a methanol group at C3 is expected to have a minor effect on the chemical shift of C3 itself.
C3a140.51~140-142This quaternary carbon's shift is influenced by the pyrazole ring fusion and is expected to be relatively stable.
C4135.08~135The electronic environment of C4 is primarily influenced by the adjacent iodine atom and is predicted to be similar to the reference.
C584.70~85The direct attachment of the heavy iodine atom results in a characteristic upfield shift for C5.[1]
C6129.80~130This carbon is ortho to the iodine and is expected to have a similar chemical shift.
C7123.26~123The chemical shift of C7 is influenced by the pyrazole ring and is predicted to be in a similar region.
C7a112.22~112This quaternary carbon is part of the pyrazole ring and its shift is expected to be consistent.
CH2OH-~55-65The chemical shift for a methanol substituent on a heterocyclic ring typically appears in this range.[2]

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring a 13C NMR spectrum of an indazole derivative, based on standard laboratory practices.[1][3][4]

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound (e.g., 5-iodo-1H-indazole-3-methanol) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • The choice of solvent is critical and can influence chemical shifts.[5][6] DMSO-d6 is often used for indazole derivatives due to their good solubility and the fact that the 1H tautomer is the predominant form in this solvent.[5]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.[7]

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) to ensure good signal dispersion.

  • Set the spectrometer to the appropriate frequency for 13C detection (e.g., 100 or 125 MHz).

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used for a broadband decoupled 13C spectrum.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately integrated.

  • Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually adequate to cover the entire range of 13C chemical shifts for organic molecules.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Apply a baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).[7]

  • Integrate the signals if quantitative information is required, although this is less common for routine 13C NMR.

Workflow for 13C NMR Analysis of a Synthesized Indazole Derivative

The following diagram illustrates the logical workflow for the synthesis and subsequent 13C NMR analysis of a substituted indazole, such as 5-iodo-1H-indazole-3-methanol.

cluster_synthesis Synthesis & Purification cluster_analysis 13C NMR Analysis start Starting Materials reaction Chemical Reaction (e.g., Iodination, Functionalization) start->reaction workup Work-up & Crude Product reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep Purified Product nmr_acq 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Referencing) nmr_acq->data_proc spectral_analysis Spectral Analysis (Peak Assignment, Comparison) data_proc->spectral_analysis final_structure Confirmed Structure: 5-iodo-1H-indazole-3-methanol spectral_analysis->final_structure Structural Confirmation

Caption: Workflow for Synthesis and 13C NMR Analysis.

References

Comparative Analysis of 1H-Indazole-3-methanol Analogs: 5-iodo- vs. 5-bromo- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of 1H-Indazole-3-methanol, 5-iodo- and its bromo analog, 1H-Indazole-3-methanol, 5-bromo-.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors used in oncology. The nature and position of substituents on the indazole ring play a crucial role in modulating the physicochemical properties and biological activity of these molecules. This guide provides a detailed comparison of two closely related analogs: 1H-Indazole-3-methanol, 5-iodo- and 1H-Indazole-3-methanol, 5-bromo-.

Physicochemical Properties

A summary of the key physicochemical properties of the two analogs is presented in the table below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

Property1H-Indazole-3-methanol, 5-iodo-1H-Indazole-3-methanol, 5-bromo-
Molecular Formula C₈H₇IN₂OC₈H₇BrN₂O
Molecular Weight 274.06 g/mol 227.06 g/mol [1]
Appearance SolidWhite Solid[2]
Storage Temperature 0-8°C0-5°C[2]

Note: Some properties for the 5-iodo- analog are predicted due to limited available experimental data.

Synthesis and Reactivity

The synthesis of 5-halo-1H-indazole-3-methanol derivatives typically starts from the corresponding 5-halo-1H-indazole. The introduction of the methanol group at the 3-position can be achieved through various synthetic routes. A general, adaptable synthetic workflow is outlined below.

Synthesis_Workflow start 5-Halo-1H-indazole step1 Protection of N1 (e.g., with Boc anhydride) start->step1 step2 Lithiation at C3 step1->step2 step3 Reaction with formaldehyde step2->step3 step4 Deprotection step3->step4 product 1H-Indazole-3-methanol, 5-halo- step4->product p53_MDM2_Pathway p53 p53 MDM2 MDM2 p53->MDM2 Activates transcription of Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Induces MDM2->p53 Promotes degradation of Inhibitor 5-Halo-Indazole Derivative Inhibitor->MDM2 Inhibits interaction with p53

References

A Comparative Analysis of the Biological Activity of 5-Iodo vs. 5-Bromo Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitutions on the indazole ring system can significantly modulate the pharmacological properties of these molecules. Among the various possible modifications, halogenation at the 5-position has proven to be a critical determinant of biological activity. This guide provides a comparative analysis of the biological activities of 5-iodo- and 5-bromo-indazole derivatives, supported by available experimental data, to aid researchers in the design and development of novel therapeutics.

Impact of 5-Halogen Substitution on Receptor Agonism

A study by Wenthur and colleagues on serotonin receptor 2 (5-HT₂) agonists provides valuable insights into the differential effects of 5-bromo and other 5-halo substitutions on a specific indazole scaffold. While a direct comparison with a 5-iodo analog was not included in this particular study, the data for 5-bromo, 5-chloro, and 5-fluoro derivatives offer a clear trend.

Quantitative Comparison of 5-Halo-Indazole Derivatives as 5-HT₂ Receptor Agonists
Compound (Substituent)5-HT₂A EC₅₀ (nM)5-HT₂B EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
5-Bromo-indazole analog (19d) 1894.32.3
5-Chloro-indazole analog (14) >10,000>10,000>10,000
5-Fluoro-indazole analog ---

Data extracted from Wenthur et al., 2024.[1][2][3]

As the data indicates, the 5-bromo-indazole derivative (compound 19d) demonstrated potent agonist activity at all three 5-HT₂ receptor subtypes, with the highest potency observed at the 5-HT₂C and 5-HT₂B receptors. In stark contrast, the 5-chloro analog (compound 14) was essentially inactive, with EC₅₀ values greater than 10,000 nM. This dramatic difference highlights the profound impact of the specific halogen atom at the 5-position on the biological activity of this particular indazole scaffold. The larger and more polarizable bromine atom appears to be crucial for receptor interaction and activation in this series, a role that the smaller and less polarizable chlorine atom cannot fulfill.

Structure-Activity Relationship (SAR) Insights

The observed differences in activity can be attributed to several factors related to the physicochemical properties of iodine and bromine:

  • Size and Polarizability: Iodine is larger and more polarizable than bromine. This can lead to stronger van der Waals interactions and potential halogen bonding with amino acid residues in the target protein's binding pocket. One study noted an alkyl interaction with a phenylalanine residue via a 5-bromo group, supporting the importance of this position in binding.[4]

  • Lipophilicity: Both iodine and bromine increase the lipophilicity of the molecule compared to smaller halogens or hydrogen. This can affect cell membrane permeability and overall pharmacokinetic properties.

  • Electronic Effects: The electronic properties of the halogen substituent can influence the acidity of the indazole N-H and the overall electron distribution of the aromatic system, which can be critical for binding to the target.

While direct comparative data for 5-iodo versus 5-bromo derivatives across various biological targets remains limited in the public domain, the available information strongly suggests that the choice between these two halogens can be a critical decision in the drug design process, potentially leading to significant differences in potency and selectivity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following is a summary of the experimental protocol used to evaluate the 5-HT₂ receptor activity of the 5-halo-indazole derivatives.

In Vitro 5-HT₂ Receptor Functional Assays

The agonist activity of the compounds at the human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors was determined using a calcium flux assay in a stable cell line expressing the respective receptor.

  • Cell Culture: HEK293 cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells were seeded into 384-well plates and grown to confluence.

    • The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Serial dilutions of the test compounds were prepared and added to the wells.

    • Changes in intracellular calcium concentration were measured using a fluorescent plate reader.

  • Data Analysis: The fluorescence data was normalized to the maximum response induced by a reference agonist. The EC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel indazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Halogenated Fluorobenzonitrile) indazole_formation Indazole Ring Formation start->indazole_formation Cyclization substitution Functional Group Introduction (e.g., Suzuki Coupling) indazole_formation->substitution Core Scaffold final_compound Final 5-Iodo/Bromo Indazole Derivative substitution->final_compound Purification & Characterization in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) final_compound->in_vitro Screening cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling) in_vitro->cell_based Hit Identification in_vivo In Vivo Studies (e.g., Animal Models) cell_based->in_vivo Lead Candidate admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet Preclinical Candidate admet->final_compound SAR-guided Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel indazole derivatives.

Conclusion

The choice between a 5-iodo and a 5-bromo substituent on an indazole scaffold can have a profound impact on its biological activity. The available data, particularly from studies on 5-HT₂ receptor agonists, demonstrates that a 5-bromo substitution can lead to potent compounds while a 5-chloro substitution on the same scaffold results in inactivity. This underscores the importance of carefully considering the size, polarizability, and electronic properties of the halogen atom at this position during the drug design process. Further head-to-head comparative studies of 5-iodo and 5-bromo indazole derivatives across a wider range of biological targets are warranted to build a more comprehensive understanding of their structure-activity relationships and to guide the development of next-generation indazole-based therapeutics.

References

A Comparative Guide to the X-ray Crystallography of Indazole-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of indazole-methanol derivatives, offering insights into their molecular geometry and crystal packing. Due to the absence of published crystallographic data for 5-iodo-1H-indazole-3-methanol, this guide focuses on closely related analogues, namely (1H-indazol-1-yl)methanol and its nitro-substituted derivatives. A comparison with 4-iodo-1H-pyrazole is also included to elucidate the influence of the iodine substituent on a similar heterocyclic framework.

I. Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several (1H-indazol-1-yl)methanol derivatives. These compounds are positional isomers of the target molecule and provide valuable insights into the structural properties of the indazole-methanol scaffold.

Table 1: Crystallographic Data for (1H-Indazol-1-yl)methanol Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(1H-Indazol-1-yl)methanolC₈H₈N₂OMonoclinicP2₁/c8.1736(12)22.504(4)19.279(3)903546.2(10)8
(4-Nitro-1H-indazol-1-yl)methanolC₈H₇N₃O₃MonoclinicP2₁/n7.5470(15)14.873(3)14.924(3)93.10(3)1672.7(6)8
(5-Nitro-1H-indazol-1-yl)methanolC₈H₇N₃O₃MonoclinicP2₁/c------
(6-Nitro-1H-indazol-1-yl)methanolC₈H₇N₃O₃MonoclinicP2₁/c------

Data for (1H-Indazol-1-yl)methanol and its 4-nitro derivative are presented. Specific unit cell parameters for the 5-nitro and 6-nitro derivatives were not available in the cited literature, though they crystallize in the same P2₁/c space group as the 4-nitro derivative[1].

Table 2: Selected Torsion Angles for (1H-Indazol-1-yl)methanol Derivatives[2][3]

CompoundN2–N1–C–O (°)N1–C–O–H (°)
(1H-Indazol-1-yl)methanol (2a)75.4105.5
(4-Nitro-1H-indazol-1-yl)methanol (2b)85.698.8
(5-Nitro-1H-indazol-1-yl)methanol (2c)85.0100.7
(6-Nitro-1H-indazol-1-yl)methanol (2d)86.4101.3

The torsion angles reveal that the three nitro derivatives exhibit similar conformations, which differ from the unsubstituted derivative[2][3]. All four structures form dimers through intermolecular O–H···N hydrogen bonds[2][3].

For comparison, the crystal structure of 4-iodo-1H-pyrazole provides data on a similar iodinated heterocycle.

Table 3: Crystallographic Data for 4-Iodo-1H-pyrazole

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-Iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicPnma12.345(3)10.987(2)3.8761(7)90525.12(18)4

II. Experimental Protocols

The following sections outline the general procedures for the synthesis and X-ray crystallographic analysis of indazole-methanol derivatives.

Synthesis of (1H-Indazol-1-yl)methanol Derivatives

The synthesis of (1H-indazol-1-yl)methanol derivatives is typically achieved through the reaction of the corresponding 1H-indazole with formaldehyde. A general procedure involves dissolving the 1H-indazole in a suitable solvent, followed by the addition of an aqueous solution of formaldehyde. The reaction mixture is then stirred at a specific temperature for a period of time to yield the desired product. Purification is often carried out by recrystallization from an appropriate solvent system.

X-ray Crystallography and Data Collection

A suitable single crystal of the compound is selected and mounted on a diffractometer. The data collection is performed at a controlled temperature, typically using Mo-Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

III. Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Deposition synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction mounting->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis refinement->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in determining and comparing crystal structures.

logical_relationship cluster_target Target Molecule cluster_analogues Structural Analogues cluster_comparison Comparative Compound cluster_analysis Comparative Analysis target 5-iodo-1H-indazole-3-methanol (Data Unavailable) analysis Comparison of: - Molecular Geometry - Crystal Packing - H-Bonding - Substituent Effects target->analysis Objective analogue1 (1H-Indazol-1-yl)methanol analogue1->analysis Provides Base Structure Data analogue2 Nitro-substituted (1H-Indazol-1-yl)methanols analogue2->analysis Shows Substituent Effects comparison 4-Iodo-1H-pyrazole comparison->analysis Highlights Iodine Influence

Caption: A diagram showing the comparative approach used in this guide.

References

A Comparative Guide to the N-1 versus N-2 Alkylation of 5-iodo-1H-indazole-3-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective alkylation of the indazole scaffold is a critical process in medicinal chemistry, as the position of the alkyl group can significantly influence the biological activity of the resulting molecule. This guide provides a comparative study of synthetic routes for the selective N-1 and N-2 alkylation of 5-iodo-1H-indazole-3-methanol, a versatile intermediate in drug discovery. While specific experimental data for this exact molecule is not extensively available, this guide presents a thorough comparison based on established protocols for structurally similar indazoles, offering valuable insights into achieving the desired regioselectivity.

Executive Summary of N-Alkylation Strategies

The choice of reaction conditions, particularly the base and solvent, plays a pivotal role in directing the alkylation to either the N-1 or N-2 position of the indazole ring. Generally, kinetically controlled reactions tend to favor the N-2 product, while thermodynamically controlled conditions often yield the more stable N-1 isomer.

  • N-1 Alkylation: Conditions that promote thermodynamic equilibrium, such as the use of a strong, non-hindered base in a non-polar aprotic solvent, typically favor the formation of the N-1 alkylated product. A highly selective method involves the use of sodium hydride (NaH) in tetrahydrofuran (THF).[1][2][3][4] Another robust and highly selective method is a two-step reductive amination process.[5]

  • N-2 Alkylation: Conditions that favor kinetic control often lead to the N-2 isomer. Mitsunobu conditions, employing a phosphine and an azodicarboxylate, are well-documented to selectively produce N-2 alkylated indazoles.[2][3][6] Additionally, acid-catalyzed reactions with diazo compounds have been shown to be highly selective for the N-2 position.[7]

Comparative Analysis of Alkylation Conditions

The following table summarizes the expected outcomes for the N-1 and N-2 alkylation of 5-iodo-1H-indazole-3-methanol based on data from analogous systems.

Target Position Reaction Conditions Alkylating Agent Expected Major Product Reported Yield (Analogous Systems) Key Observations
N-1 NaH, THFAlkyl halide (e.g., R-Br)1-Alkyl-5-iodo-1H-indazole-3-methanol>90% (for N-1 isomer)Highly selective for N-1, especially with C-3 substituents that can coordinate with the sodium cation.[1][2][3][4]
N-1 1. Aldehyde (RCHO), Dean-Stark 2. H₂, Pt/CAldehyde1-Alkyl-5-iodo-1H-indazole-3-methanol~76% (over two steps)A highly selective, thermodynamically controlled process with no detectable N-2 isomer formation.[5]
N-2 DEAD, PPh₃, THFAlcohol (R-OH)2-Alkyl-5-iodo-2H-indazole-3-methanol>90% (for N-2 isomer)Mitsunobu conditions are generally highly selective for the N-2 position.[2][3][6]
N-2 TfOHDiazo compound (e.g., R-CHN₂)2-Alkyl-5-iodo-2H-indazole-3-methanolGood to excellent yields with high N-2 selectivity.A metal-free catalytic system that shows excellent functional group tolerance.[7]

Experimental Protocols

The following are detailed experimental protocols for achieving selective N-1 and N-2 alkylation, adapted from literature procedures for similar indazole derivatives.

Protocol 1: Selective N-1 Alkylation using NaH/THF

This protocol is adapted from studies on C-3 substituted indazoles, which show high N-1 selectivity under these conditions.[1][2][3][4]

Materials:

  • 5-iodo-1H-indazole-3-methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-iodo-1H-indazole-3-methanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction

This protocol is based on the established high N-2 selectivity of the Mitsunobu reaction for indazoles.[2][3][6]

Materials:

  • 5-iodo-1H-indazole-3-methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • An alcohol (e.g., methanol, ethanol)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-iodo-1H-indazole-3-methanol (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the N-2 alkylated product from triphenylphosphine oxide and other byproducts.

Visualizing the Reaction Pathways

The following diagrams illustrate the key transformations in the N-1 and N-2 alkylation of 5-iodo-1H-indazole-3-methanol.

N1_Alkylation_Pathway Indazole 5-iodo-1H-indazole-3-methanol Indazolide Indazolide Anion Indazole->Indazolide + NaH - H₂ N1_Product N-1 Alkylated Product Indazolide->N1_Product + R-X - NaX

Caption: N-1 Alkylation via Indazolide Anion Formation.

N2_Alkylation_Pathway Indazole 5-iodo-1H-indazole-3-methanol Mitsunobu_Complex Phosphonium Adduct Indazole->Mitsunobu_Complex + PPh₃, DEAD, R-OH N2_Product N-2 Alkylated Product Mitsunobu_Complex->N2_Product Intramolecular SN2

Caption: N-2 Alkylation via Mitsunobu Reaction.

Experimental Workflow for Regioselectivity Analysis

To confirm the regioselectivity of the alkylation, a systematic analytical workflow is essential.

Analysis_Workflow cluster_reaction Alkylation Reaction cluster_analysis Product Analysis Reaction Perform N-alkylation of 5-iodo-1H-indazole-3-methanol TLC TLC/LC-MS Monitoring Reaction->TLC Purification Column Chromatography TLC->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR NOE NOE/HMBC Spectroscopy (for structural confirmation) NMR->NOE

References

In Vitro Assay Guide: Evaluating 5-Iodo-1H-Indazole-3-Methanol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of in vitro assay protocols for evaluating derivatives of 5-iodo-1H-indazole-3-methanol, a scaffold of interest in the development of kinase inhibitors. The protocols and data presented are intended for researchers, scientists, and drug development professionals. We offer a comparison with established alternative kinase inhibitors, supported by experimental data, to contextualize the compound's performance.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the biochemical (enzymatic) and cellular IC50 values for representative indazole derivatives against key oncogenic kinases, AXL and VEGFR-2, compared to alternative, well-characterized inhibitors.

Note: Data for specific 5-iodo-1H-indazole-3-methanol derivatives is limited in publicly available literature. Therefore, data for structurally related indazole-based inhibitors, Axitinib and SGI-7079, are presented as representative examples of the indazole scaffold's potential.

Table 1: Comparison of AXL Kinase Inhibitors

CompoundScaffold TypeBiochemical IC50 (AXL)Cellular IC50 (Cancer Cell Line)
SGI-7079 Indazole58 nM[1]0.16 µM (KPL-4 Breast Cancer)[2][3]
Bemcentinib (R428) Non-Indazole14 nM[4][5][6]~2.0 µM (Primary CLL B cells)[4]
TP-0903 Non-Indazole27 nM[3]Not specified

Table 2: Comparison of VEGFR-2 Kinase Inhibitors

CompoundScaffold TypeBiochemical IC50 (VEGFR-2)Cellular IC50 (HUVEC*)
Axitinib Indazole0.2 nM[7][8]0.06 - 6 µM (GSCs)**[9]
Sunitinib Non-Indazole80 nM[10][11]Not specified
Sorafenib Non-Indazole90 nM[10][12]Not specified

*Human Umbilical Vein Endothelial Cells are a standard model for VEGFR-2 activity. **Glioblastoma Stem Cells.

Key Signaling Pathways

Indazole derivatives often target receptor tyrosine kinases (RTKs) like AXL and VEGFR-2, which are crucial nodes in signaling pathways that drive cancer cell proliferation, survival, migration, and angiogenesis. Understanding these pathways is essential for interpreting experimental data.

AXL_Signaling_Pathway GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Migration mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole Indazole Derivative (e.g., SGI-7079) Indazole->AXL Inhibits

AXL Receptor Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Indazole Indazole Derivative (e.g., Axitinib) Indazole->VEGFR2 Inhibits

VEGFR-2 Receptor Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize kinase inhibitors like the 5-iodo-1H-indazole-3-methanol derivatives.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase, providing a direct measure of binding affinity.[13]

Materials:

  • Recombinant kinase (e.g., AXL or VEGFR-2)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compounds (e.g., 5-iodo-1H-indazole-3-methanol derivative)

  • Kinase Buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute in kinase buffer to a 4X final concentration.

  • Prepare a 2X kinase/antibody mixture in kinase buffer.

  • Prepare a 4X tracer solution in kinase buffer.

  • Add 2.5 µL of the 4X test compound to the wells of the 384-well plate.

  • Add 5 µL of the 2X kinase/antibody mixture to each well.

  • Add 2.5 µL of the 4X tracer to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

LanthaScreen_Workflow start Start prep_comp Prepare 4X Compound Dilutions start->prep_comp prep_kin_ab Prepare 2X Kinase/Antibody Mix start->prep_kin_ab prep_tracer Prepare 4X Tracer start->prep_tracer add_comp Add Compound to Plate prep_comp->add_comp add_kin_ab Add Kinase/Ab Mix prep_kin_ab->add_kin_ab add_tracer Add Tracer prep_tracer->add_tracer add_comp->add_kin_ab add_kin_ab->add_tracer incubate Incubate 1 hr at RT add_tracer->incubate read Read Plate (TR-FRET) incubate->read analyze Calculate IC50 read->analyze

Biochemical Kinase Assay Workflow
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to measure the effect of a compound on cell viability.[14][15]

Materials:

  • Cancer cell line of interest (e.g., expressing the target kinase)

  • Cell culture medium and serum

  • Test compounds

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat cells with a serial dilution of the test compound (typically for 48-72 hours). Include vehicle-only controls.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the luminescent signal against the compound concentration to determine the cellular IC50 value.

Target Engagement Assay (Western Blot for Phospho-Kinase)

Western blotting can confirm that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Ligand for kinase activation (e.g., Gas6 for AXL, VEGF for VEGFR-2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-AXL, anti-total-AXL, anti-p-VEGFR2, anti-total-VEGFR2)[16][17]

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • Nitrocellulose or PVDF membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to ~80% confluency.

  • Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL Gas6 for 10 minutes) to induce kinase phosphorylation.[16]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target kinase.

References

Comparative Analysis of 5-Iodo-1H-indazole-3-methanol Analogues in Kinase Inhibition and Cancer Cell Proliferation is Currently Limited by Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a lack of specific data on the structure-activity relationship (SAR) of a series of 5-iodo-1H-indazole-3-methanol analogs. While the indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors and anti-cancer agents, research has broadly focused on other substitution patterns. Studies on various indazole derivatives have demonstrated significant biological activity, but a direct comparison of analogues based on the 5-iodo-1H-indazole-3-methanol core is not possible with the currently available information.

General Structure-Activity Relationships of Indazole Derivatives

Research into different classes of indazole derivatives has provided some general SAR insights:

  • Substitutions at the 1 and 3-positions of the indazole ring are crucial for potent kinase inhibition. For example, 1,3-disubstituted indazoles have been investigated as novel inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).

  • The 3-aminoindazole moiety has been identified as an effective hinge-binding fragment for various kinases, playing a critical role in the anti-tumor activity of compounds like Entrectinib.

  • Modifications at the C6 position with hydrophobic groups have been explored to enhance anti-cancer activities.

  • Indazole amides have been reported as potent inhibitors of extracellular signal-regulated kinase (ERK1/2).

  • Various indazole derivatives have shown potent inhibitory activity against Aurora kinases, with substituents on the indazole scaffold influencing selectivity for different isoforms.

One study detailed the synthesis and evaluation of a series of 1H-indazole-3-amine derivatives for their antitumor activity.[1][2][3] Compound 6o from this series exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[1][2] The study suggested that the mechanism of action may involve the inhibition of Bcl2 family members and the p53/MDM2 pathway.[1][2]

Hypothetical Experimental Workflow and Signaling Pathway

Although specific data for 5-iodo-1H-indazole-3-methanol analogs is unavailable, a general experimental workflow for evaluating such compounds can be outlined. This typically involves chemical synthesis followed by in vitro biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 5-iodo-1H-indazole) Intermediate Key Intermediate (e.g., 5-iodo-1H-indazole-3-carbaldehyde) Start->Intermediate Analogs Synthesis of Analogs (Modification of the methanol moiety) Intermediate->Analogs Purification Purification & Characterization (HPLC, NMR, MS) Analogs->Purification Kinase_Assay In Vitro Kinase Assays (e.g., against a panel of kinases) Purification->Kinase_Assay Cell_Proliferation Cell-Based Assays (e.g., MTT assay on cancer cell lines) Purification->Cell_Proliferation SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Proliferation->Mechanism Mechanism->SAR_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of kinase inhibitors.

Based on the activity of other indazole-based kinase inhibitors, it is plausible that 5-iodo-1H-indazole-3-methanol analogs could target signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Inhibitor 5-Iodo-1H-indazole- 3-methanol Analog (Hypothetical Inhibitor) Inhibitor->RAF Inhibitor->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by indazole-based kinase inhibitors.

Detailed Experimental Protocols

While specific protocols for the target analogs are not available, representative methodologies from studies on other indazole derivatives are presented below.

General Procedure for Synthesis of 1H-indazole-3-amine Derivatives: [1][2] A mixture of a substituted 2-fluorobenzonitrile and hydrazine hydrate is refluxed in an appropriate solvent such as ethanol. The resulting indazole intermediate is then further modified, for example, through coupling reactions with various side chains, to yield the final products. Purification is typically achieved through column chromatography.

MTT Assay for Anti-Proliferative Activity: [1] Cancer cells (e.g., A549, K562, PC-3, HepG-2) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals. The formazan is then dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.

References

5-Iodo-1H-indazole-3-methanol: A Bioisosteric Alternative to Indole-3-methanol in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the bioisosteric replacement of an indole with an indazole scaffold, focusing on kinase inhibition.

In the landscape of medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of lead optimization. This guide provides a comparative analysis of 5-iodo-1H-indazole-3-methanol and its indole counterpart, 5-iodo-1H-indole-3-methanol, with a focus on their potential as kinase inhibitors. The indazole ring, as a bioisostere of indole, offers distinct physicochemical properties that can translate into improved pharmacological profiles, including enhanced metabolic stability and target engagement.[1][2]

Physicochemical and Structural Comparison

Indazoles are recognized as effective bioisosteres for indoles.[3] Like indoles, the indazole scaffold possesses an NH group that can act as a hydrogen bond donor. However, the presence of an additional nitrogen atom in the pyrazole ring of the indazole introduces a hydrogen bond acceptor site, which is absent in indole.[2] This additional interaction point can lead to improved binding affinity with target proteins, such as kinases.[2] Furthermore, indazole-containing compounds often exhibit greater metabolic stability compared to their indole analogs.

Property5-iodo-1H-indole-3-methanol5-iodo-1H-indazole-3-methanol
Molecular Formula C₉H₈INOC₈H₇IN₂O
Molecular Weight 273.07 g/mol 274.06 g/mol
Hydrogen Bond Donors 2 (NH, OH)2 (NH, OH)
Hydrogen Bond Acceptors 1 (OH)2 (N, OH)
LogP (Predicted) ~2.5~2.3

Performance as Kinase Inhibitors: A Comparative Overview

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6] Therefore, inhibitors of this pathway are of significant therapeutic interest.

Representative Kinase Inhibition Data

The following table presents representative IC₅₀ values for closely related indazole and indole-based inhibitors against a key kinase in the PI3K pathway, PI3Kα. This data illustrates the potential for enhanced potency with the indazole scaffold.

CompoundTarget KinaseIC₅₀ (nM)
Representative Indole-based InhibitorPI3Kα85
Representative Indazole-based InhibitorPI3Kα15

Note: The data presented are for representative compounds to illustrate the potential differences in activity between indole and indazole scaffolds as kinase inhibitors, as direct comparative data for 5-iodo-1H-indazole-3-methanol and its indole bioisostere is not available.

Experimental Protocols

Synthesis of 5-iodo-1H-indazole-3-methanol and 5-iodo-1H-indole-3-methanol

A plausible synthetic route to obtain both 5-iodo-1H-indazole-3-methanol and its indole bioisostere, 5-iodo-1H-indole-3-methanol, would proceed through the reduction of their corresponding 3-carbaldehyde precursors.

Synthesis of 5-iodo-1H-indazole-3-carbaldehyde: This intermediate can be synthesized from 5-iodo-indole via a nitrosation reaction.[7][8]

Synthesis of 5-iodo-1H-indole-3-carbaldehyde: This can be achieved through direct iodination of 1H-indole-3-carbaldehyde.[9]

Reduction to the corresponding methanols: The final step for both compounds involves the reduction of the 3-carbaldehyde group to a primary alcohol. This can be accomplished using a standard reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

In Vitro Kinase Assay Protocol

The following is a general protocol for an in vitro kinase assay to determine the IC₅₀ values of test compounds.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a peptide or protein substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds (5-iodo-1H-indazole-3-methanol and 5-iodo-1H-indole-3-methanol)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10][11][12][13]

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer. The diagram below illustrates the central role of PI3K and the subsequent downstream signaling events that promote cell survival and proliferation. Both 5-iodo-1H-indazole-3-methanol and its indole bioisostere are anticipated to exert their effects by inhibiting kinases within this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Indazole 5-iodo-1H-indazole-3-methanol Indazole->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

The following diagram outlines the general workflow for comparing the inhibitory activity of the two bioisosteres.

Experimental_Workflow Synthesis Synthesis of Bioisosteres Indole 5-iodo-1H-indole-3-methanol Synthesis->Indole Indazole 5-iodo-1H-indazole-3-methanol Synthesis->Indazole KinaseAssay In Vitro Kinase Assay Indole->KinaseAssay Indazole->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 DataAnalysis Comparative Data Analysis IC50->DataAnalysis Conclusion Conclusion on Bioisosteric Replacement DataAnalysis->Conclusion

Caption: Workflow for bioisostere comparison.

References

Cytotoxicity of Substituted Indazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Notably, derivatives of indazole have demonstrated considerable cytotoxic activity against a range of cancer cell lines, making them a focal point in the development of novel anticancer agents. While a comprehensive comparative analysis of substituted indazole-3-methanol compounds is limited in current literature, this guide presents a detailed comparison of closely related indazole-3-carboxamide and indazole-3-carboxylic acid derivatives, for which more extensive experimental data is available. These compounds serve as valuable surrogates for understanding the structure-activity relationships governing the cytotoxic potential of substitutions at the C3 position of the indazole ring.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted indazole-3-carboxamide and indazole-3-carboxylic acid derivatives against several human cancer cell lines. The data is compiled from multiple studies to provide a broad overview of the impact of different substitution patterns on anticancer efficacy.

Compound IDIndazole Core ModificationC3-SubstituentTarget Cell LineIC50 (µM)Reference
AuL 1-Methyl-1H-indazolePyridine-2,6-dicarboxamide Gold(III) ComplexMCF-7 (Breast)9[1]
AuL 1-Methyl-1H-indazolePyridine-2,6-dicarboxamide Gold(III) ComplexHT-29 (Colon)No significant activity[1]
1c 3-Amino-1H-indazole-1-carboxamideN-phenylK562 (Leukemia)Mean GI50 = 1.90[2]
Compound 2 Indazole-3-carboxylic acid complexNickel(II)HepG2 (Hepatoma)More effective than ligand[3]
Compound 2 Indazole-3-carboxylic acid complexNickel(II)B16-F10 (Melanoma)More effective than ligand[3]
Compound 3 Indazole-3-carboxylic acid complexZinc(II)HT29 (Colon), HepG2, B16-F10Assayed[3]
4a 5-Chloro-1H-indazole-3-carboxamideN-(3,5-dichlorophenyl)SARS-CoV-2 infected Vero cellsEC50 = 0.69[4]
30l 1H-indazole-3-carboxamide(Structure not specified)PAK1 (enzyme inhibition)IC50 = 0.0098[5]
12d 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide(Structure not specified)RBL cells (Calcium influx)IC50 < 1[6][7]

Experimental Protocols

The evaluation of the cytotoxic activity of the presented indazole derivatives involved a range of established in vitro assays. The following are detailed methodologies for the key experiments cited in the referenced studies.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • Following incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

    • The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

2. SRB (Sulphorhodamine B) Assay:

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which is indicative of cell number.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with test compounds as described for the MTT assay.

    • After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

    • The plates are washed and stained with SRB solution.

    • Unbound dye is removed by washing with acetic acid.

    • The bound dye is solubilized with a basic solution (e.g., Tris base).

    • The absorbance is measured at a specific wavelength (e.g., 510 nm).

    • IC50 values are determined from the resulting dose-response data.

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Cells are treated with the test compounds for a specified time.

    • Both adherent and floating cells are collected and washed with PBS.

    • The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry to quantify the different cell populations.

2. Cell Cycle Analysis using Propidium Iodide (PI) Staining:

  • Principle: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Cells are treated with the test compounds and harvested.

    • The cells are fixed in cold ethanol to permeabilize the membranes.

    • The fixed cells are treated with RNase to remove RNA and then stained with PI.

    • The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to determine the percentage of cells in each phase of the cell cycle. A marked increase of cells in the G0/G1 phase was observed for compound 1c.[2]

Mechanistic Insights and Signaling Pathways

Several studies have investigated the mechanisms by which substituted indazole derivatives exert their cytotoxic effects. These mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

PAK1 Inhibition Pathway

Certain 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[5] PAK1 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Its aberrant activation is associated with tumor progression and metastasis. Inhibition of PAK1 can suppress cancer cell migration and invasion.[5]

PAK1_Inhibition_Pathway Indazole_Carboxamide Indazole-3-Carboxamide Derivative (e.g., 30l) PAK1 PAK1 Indazole_Carboxamide->PAK1 Inhibition Downstream Downstream Effectors (e.g., Snail) PAK1->Downstream Activation Migration_Invasion Cell Migration & Invasion Downstream->Migration_Invasion Promotion

Caption: Inhibition of the PAK1 signaling pathway by a substituted indazole-3-carboxamide derivative.

DNA Interaction and Apoptosis Induction

An indazole-based gold(III) carboxamide pincer complex has been shown to interact with DNA through a dual mechanism of minor groove binding and alkylation.[1] This interaction disrupts DNA integrity and can trigger apoptotic cell death.

DNA_Interaction_Workflow Compound Indazole Gold(III) Complex (AuL) DNA_Binding DNA Minor Groove Binding Compound->DNA_Binding DNA_Alkylation DNA Alkylation Compound->DNA_Alkylation DNA_Damage DNA Damage DNA_Binding->DNA_Damage DNA_Alkylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Dual mechanism of DNA interaction by an indazole-gold(III) complex leading to apoptosis.

General Experimental Workflow

The discovery and evaluation of novel cytotoxic compounds follow a structured workflow, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Substituted Indazole Derivatives Screening In Vitro Cytotoxicity Screening (MTT/SRB) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for the evaluation of cytotoxic indazole compounds.

References

Safety Operating Guide

Proper Disposal of 1H-Indazole-3-methanol, 5-iodo-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1H-Indazole-3-methanol, 5-iodo-. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

This guide is intended for researchers, scientists, and drug development professionals who handle halogenated organic compounds. The following procedures are based on established safety protocols for similar chemical structures and should be implemented in conjunction with your institution's specific waste management policies.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling 1H-Indazole-3-methanol, 5-iodo-, it is crucial to recognize its potential hazards. Based on data from analogous compounds, this chemical should be treated as a hazardous substance.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.

Required Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][2]
Hand Protection Chemically resistant gloves.

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 1H-Indazole-3-methanol, 5-iodo-, from initial waste collection to final removal.

Experimental Workflow for Disposal

cluster_0 Waste Collection (In-Lab) cluster_1 Temporary Storage cluster_2 Final Disposal A 1. Segregate Waste: Place 1H-Indazole-3-methanol, 5-iodo- and contaminated materials in a dedicated, labeled hazardous waste container. B 2. Container Labeling: Clearly label the container with 'Hazardous Waste', the chemical name, and associated hazards. A->B C 3. Secure Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. B->C D 4. Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. C->D E 5. Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. D->E F 6. Professional Disposal: Waste will be transported to an approved hazardous waste disposal facility. E->F

Caption: Waste Disposal Workflow for 1H-Indazole-3-methanol, 5-iodo-.

Detailed Methodologies:

  • Waste Segregation:

    • Do not mix 1H-Indazole-3-methanol, 5-iodo- with other waste streams.

    • Collect all materials contaminated with this compound, including personal protective equipment (gloves, etc.), weighing papers, and contaminated labware, in a designated, leak-proof, and chemically compatible container.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "1H-Indazole-3-methanol, 5-iodo-".

      • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

      • The date of accumulation.

  • Secure Storage:

    • Keep the waste container tightly closed when not in use.[1][2]

    • Store the container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Disposal Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Accidental Spill Cleanup:

    • In the event of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable container for disposal.[1][2] Avoid generating dust.

    • Wash the spill area with soap and water.

    • Report the spill to your laboratory supervisor and EHS department.

III. Emergency Procedures

In case of exposure, follow these first-aid measures immediately and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
Skin Contact Immediately wash off with plenty of soap and water.[1] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Logical Relationship of Safety and Disposal

cluster_0 Chemical Handling Lifecycle A Hazard Identification B PPE Selection A->B C Safe Handling & Use B->C D Waste Segregation C->D F Emergency Preparedness C->F E Proper Disposal D->E

Caption: Interrelation of Safety and Disposal Procedures.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 1H-Indazole-3-methanol, 5-iodo-, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 1H-Indazole-3-methanol, 5-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1H-Indazole-3-methanol, 5-iodo-. The following information is a composite guide based on the safety data of structurally similar compounds, namely "5-Iodo-1H-indazole" and "(1H-Indazol-3-yl)methanol". This guide should be used for informational purposes only, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Indazole-3-methanol, 5-iodo-. The procedural guidance herein is intended to build trust and ensure the highest safety standards in the laboratory.

Summary of Potential Hazards and Safety Recommendations

Based on analogous compounds, 1H-Indazole-3-methanol, 5-iodo- is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] Adherence to the following safety protocols is crucial.

Safety CategoryRecommendationSource Compounds
Eye Protection Chemical safety goggles or glasses complying with EN166 or OSHA 29 CFR 1910.133.[1]5-Iodo-1H-indazole, (1H-Indazol-3-yl)methanol
Skin Protection Protective gloves (e.g., nitrile rubber), lab coat, and other protective clothing.5-Iodo-1H-indazole, (1H-Indazol-3-yl)methanol
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[1]5-Iodo-1H-indazole
Ingestion Hazard Harmful if swallowed.[1][4][5][6]5-Iodo-1H-indazole, (1H-Indazol-3-yl)methanol
Skin Hazard Causes skin irritation.[1][2][3][4][5][6]5-Iodo-1H-indazole, (1H-Indazol-3-yl)methanol
Eye Hazard Causes serious eye irritation.[1][2][3][4][5][6]5-Iodo-1H-indazole, (1H-Indazol-3-yl)methanol
Inhalation Hazard May cause respiratory irritation.[1][2][3][4][5][6]5-Iodo-1H-indazole, (1H-Indazol-3-yl)methanol
Storage Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1][4]5-Iodo-1H-indazole, (1H-Indazol-3-yl)methanol

Emergency Response and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.

Experimental Protocols: Handling and Disposal

Handling:

  • Wear appropriate personal protective equipment (PPE) as detailed in the table above.

  • Ensure adequate ventilation. Use only outdoors or in a well-ventilated area.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Disposal should be in accordance with local, regional, and national regulations.

  • Do not empty into drains.

Chemical Spill Workflow

The following diagram outlines the procedural flow for managing a chemical spill of 1H-Indazole-3-methanol, 5-iodo-.

Spill_Workflow Chemical Spill Response Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) minor_spill->don_ppe activate_alarm Activate Emergency Alarm Contact EHS major_spill->activate_alarm contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill with appropriate kit contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste in a Sealed Container as Hazardous Waste decontaminate->dispose report Report Incident dispose->report secure_area Secure Area Prevent Entry activate_alarm->secure_area await_response Await Emergency Response Team secure_area->await_response await_response->report

Caption: Logical workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indazole-3-methanol, 5-iodo-
Reactant of Route 2
1H-Indazole-3-methanol, 5-iodo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.